molecular formula C24H17F10NO4 B15575111 L791943

L791943

Cat. No.: B15575111
M. Wt: 573.4 g/mol
InChI Key: VIOWRSXFEPSZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

an phosphodiesterase iv inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17F10NO4

Molecular Weight

573.4 g/mol

IUPAC Name

2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C24H17F10NO4/c25-20(26)38-18-6-3-15(12-19(18)39-21(27)28)17(11-13-7-9-35(37)10-8-13)14-1-4-16(5-2-14)22(36,23(29,30)31)24(32,33)34/h1-10,12,17,20-21,36H,11H2

InChI Key

VIOWRSXFEPSZFI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of L-791,943: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-791,943 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] Developed by Merck & Co., it represents a significant advancement in the pursuit of anti-inflammatory therapeutics. PDE4 is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, L-791,943 increases intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. This technical guide provides a comprehensive overview of the mechanism of action of L-791,943, including its biochemical activity, cellular effects, and in vivo efficacy, based on preclinical studies.

Core Mechanism: PDE4 Inhibition

The primary mechanism of action of L-791,943 is the potent and selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in inflammatory cells, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and regulate the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data Summary

The inhibitory potency of L-791,943 and its analogs has been quantified through various in vitro assays. The data below summarizes the key findings.

CompoundAssayTargetIC50Reference
L-791,943 PDE4 InhibitionPhosphodiesterase-44.2 nM[1]
L-791,943 TNF-α InhibitionHuman Whole Blood0.67 µM[2]
(-)-3n (analog) TNF-α InhibitionHuman Whole Blood0.12 µM[3]

Signaling Pathway of L-791,943

The anti-inflammatory effects of L-791,943 are mediated through the canonical cAMP-PKA signaling pathway. Inhibition of PDE4 by L-791,943 prevents the hydrolysis of cAMP to AMP, leading to an increase in intracellular cAMP levels. This activates PKA, which in turn phosphorylates and inactivates transcription factors such as NF-κB, a key regulator of pro-inflammatory gene expression. This ultimately results in the reduced production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC substrate PDE4 PDE4 cAMP->PDE4 substrate PKA Protein Kinase A (Inactive) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes PKA_active Protein Kinase A (Active) PKA->PKA_active NF-kB_complex NF-κB/IκB Complex PKA_active->NF-kB_complex phosphorylates IκB (inhibits activation) NF-kB_active Active NF-κB NF-kB_complex->NF-kB_active prevents translocation Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB_active->Pro-inflammatory_Genes activates TNF-alpha_mRNA TNF-α mRNA Pro-inflammatory_Genes->TNF-alpha_mRNA TNF-alpha TNF-α Protein (secreted) TNF-alpha_mRNA->TNF-alpha L791943 L-791,943 This compound->PDE4 inhibits

Caption: Signaling pathway of L-791,943 action.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-791,943 against the PDE4 enzyme.

Methodology:

  • Enzyme Source: Recombinant human PDE4 is expressed and purified from a suitable expression system (e.g., Sf9 insect cells).

  • Assay Buffer: A standard assay buffer containing Tris-HCl (pH 7.5), MgCl2, and a bovine serum albumin (BSA) is used.

  • Substrate: Radiolabeled [3H]cAMP is used as the substrate.

  • Procedure:

    • The PDE4 enzyme is incubated with varying concentrations of L-791,943 in the assay buffer for a defined period (e.g., 15 minutes) at 30°C.

    • The enzymatic reaction is initiated by the addition of [3H]cAMP and allowed to proceed for a specific time (e.g., 30 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., boiling water bath followed by cooling).

    • The product, [3H]5'-AMP, is separated from the unreacted [3H]cAMP using anion-exchange chromatography.

    • The amount of [3H]5'-AMP formed is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of L-791,943 is calculated, and the IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Human Whole Blood (HWB) TNF-α Inhibition Assay

Objective: To assess the ability of L-791,943 to inhibit the production of TNF-α in a more physiologically relevant ex vivo system.

Methodology:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers into heparinized tubes.

  • Stimulation: The whole blood is stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce TNF-α production.

  • Treatment: L-791,943 or its analogs are added to the blood at various concentrations simultaneously with or shortly before LPS stimulation.

  • Incubation: The blood samples are incubated for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • TNF-α Quantification: After incubation, the plasma is separated by centrifugation. The concentration of TNF-α in the plasma is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of TNF-α inhibition at each drug concentration is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vivo Models of Bronchoconstriction

The in vivo efficacy of L-791,943 analogs has been evaluated in established animal models of allergic asthma.

Objective: To evaluate the protective effect of the test compound against allergen-induced airway obstruction.

Methodology:

  • Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin.

  • Challenge: Fourteen to 21 days after sensitization, the conscious guinea pigs are challenged with an aerosol of ovalbumin to induce bronchoconstriction.

  • Treatment: The test compound (e.g., (-)-3n) is administered intraperitoneally (i.p.) at a specific dose (e.g., 0.1 mg/kg) 1 hour before the ovalbumin challenge.[3]

  • Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The increase in airway resistance following the ovalbumin challenge is recorded.

  • Data Analysis: The percentage of inhibition of the ovalbumin-induced increase in airway resistance by the test compound is calculated. For (-)-3n, a 54% inhibition was observed at a dose of 0.1 mg/kg i.p.[3]

Objective: To assess the efficacy of the test compound in a large animal model of allergic asthma that exhibits both early and late-phase asthmatic responses.

Methodology:

  • Model: Conscious sheep with a natural hypersensitivity to Ascaris suum antigen are used.

  • Challenge: The sheep are challenged with an aerosolized solution of Ascaris suum extract.

  • Treatment: The test compound (e.g., (-)-3n) is administered intravenously (i.v.) at a specific dose (e.g., 0.5 mg/kg) prior to the antigen challenge.[3]

  • Measurement of Airway Response: Specific lung resistance is measured before and at various time points after the antigen challenge to assess both the early (minutes to 1 hour) and late (4-8 hours) phase responses.

  • Data Analysis: The percentage of inhibition of the antigen-induced increase in specific lung resistance for both the early and late phases is calculated. For (-)-3n, a 64% inhibition of the early-phase response and a 97% inhibition of the late-phase response were observed at a dose of 0.5 mg/kg i.v.[3]

Experimental Workflow

The characterization of a novel PDE4 inhibitor like L-791,943 typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_SAR Structure-Activity Relationship (SAR) Studies A Primary Screening: PDE4 Enzyme Inhibition Assay B Cellular Assay: Human Whole Blood TNF-α Release A->B Confirmation of cellular activity G Lead Optimization A->G Feedback for chemical modification C Selectivity Profiling: Inhibition of other PDE isozymes B->C Assessment of selectivity B->G Feedback for chemical modification D Pharmacokinetic Studies (e.g., in rats) C->D Evaluation of drug-like properties C->G Feedback for chemical modification E Efficacy Models: Ovalbumin-induced Bronchoconstriction (Guinea Pig) D->E Proof-of-concept for efficacy D->G Feedback for chemical modification F Efficacy Models: Ascaris-induced Bronchoconstriction (Sheep) E->F Validation in a more complex model E->G Feedback for chemical modification F->G G->A Iterative improvement

Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.

Conclusion

L-791,943 is a potent and selective PDE4 inhibitor with a clear mechanism of action centered on the elevation of intracellular cAMP. This leads to the suppression of pro-inflammatory cytokine production, most notably TNF-α. Preclinical studies, including in vitro enzyme and cellular assays, as well as in vivo models of allergic bronchoconstriction, have demonstrated its significant anti-inflammatory potential. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development, highlighting the therapeutic promise of targeting the PDE4 enzyme for the treatment of inflammatory diseases.

References

A Technical Guide to the Discovery and Synthesis of Novel PDE4 Inhibitors: The Case of L-791,943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel phosphodiesterase 4 (PDE4) inhibitors, with a specific focus on the potent and selective compound, L-791,943. This document details the critical role of PDE4 in inflammatory signaling pathways and outlines the rationale for its inhibition as a therapeutic strategy. Comprehensive experimental protocols for the synthesis and evaluation of PDE4 inhibitors are provided, alongside a structured summary of key quantitative data to facilitate compound comparison and analysis. Visual diagrams of the PDE4 signaling pathway and a representative experimental workflow are included to enhance understanding.

Introduction: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By degrading cAMP to AMP, PDE4 plays a crucial role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory responses. Consequently, the development of selective PDE4 inhibitors has been a major focus for the treatment of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

L-791,943 emerged from structure-activity relationship (SAR) studies aimed at improving the potency and metabolic stability of earlier PDE4 inhibitors. It is a potent, selective, and orally active inhibitor with a favorable pharmacokinetic profile.

The PDE4 Signaling Pathway

The binding of various extracellular signals, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs) activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate PKA, leading to the phosphorylation of various downstream targets that modulate inflammatory responses. PDE4 acts as a crucial negative regulator of this pathway by hydrolyzing cAMP. Inhibition of PDE4 blocks this degradation, thereby potentiating the anti-inflammatory effects of the cAMP signaling cascade.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to Anti_Inflammatory_Response Anti-inflammatory Response PKA->Anti_Inflammatory_Response Leads to L791943 L-791,943 This compound->PDE4 Inhibits

Caption: The PDE4 signaling pathway and the inhibitory action of L-791,943.

Discovery and Synthesis of L-791,943

The discovery of L-791,943 was the result of systematic structure-activity relationship (SAR) studies aimed at improving the properties of earlier PDE4 inhibitors.

Synthesis of L-791,943

A detailed, step-by-step experimental protocol for the synthesis of L-791,943 is not publicly available in the reviewed literature. The following is a generalized synthetic scheme based on the synthesis of related compounds and the information available.

The synthesis of L-791,943 and its analogs generally involves a multi-step process. A key feature of L-791,943 is the presence of a bis-difluoromethoxy catechol moiety and a pendant hexafluorocarbinol group, which contribute to its high potency and metabolic stability. The synthesis likely involves the coupling of a substituted thiazole (B1198619) core with appropriate side chains bearing these fluoro-substituted groups.

Quantitative Data Summary

The following tables summarize the key quantitative data for L-791,943 and related reference compounds.

Table 1: In Vitro Inhibitory Activity of L-791,943

CompoundTargetIC50 (nM)Assay Conditions
L-791,943 PDE4 4.2 Inhibition of human PDE4A expressed as a GST-fusion protein in Sf9 cells. [1]

Table 2: In Vivo Efficacy of L-791,943

Animal ModelEfficacy MetricDoseRoute of AdministrationFinding
Ovalbumin-induced bronchoconstriction in guinea pigsInhibition of bronchoconstrictionNot specifiedNot specifiedActive
Ascaris-induced bronchoconstriction in sheepInhibition of bronchoconstrictionNot specifiedNot specifiedActive

Table 3: Pharmacokinetic Profile of L-791,943

SpeciesHalf-life (t1/2)Key Finding
RatLongExhibited a long half-life.
Squirrel MonkeyLongExhibited a long half-life.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.

PDE4_Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, cAMP, and Test Compound Dilutions Add_Inhibitor Add test compound dilutions to microplate wells Reagent_Prep->Add_Inhibitor Add_Enzyme Add diluted PDE4 enzyme to each well Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate_Reaction Add cAMP substrate to initiate the reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Detect_Product Quantify AMP produced Stop_Reaction->Detect_Product Calculate_Inhibition Calculate percent inhibition relative to control Detect_Product->Calculate_Inhibition Plot_Data Plot percent inhibition vs. log[inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for an in vitro PDE4 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-HCl based buffer with MgCl₂).

    • Dilute purified recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of cAMP in the assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and perform serial dilutions.

  • Assay Procedure:

    • Add a small volume of the test compound serial dilutions or DMSO (vehicle control) to the wells of a microplate.

    • Add the diluted PDE4 enzyme solution to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction according to the detection kit manufacturer's instructions.

  • Detection:

    • Quantify the amount of AMP produced using a commercially available detection kit (e.g., based on fluorescence polarization, HTRF, or other methods).

    • Read the plate using a suitable microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to evaluate the anti-inflammatory activity of a PDE4 inhibitor by measuring its effect on TNF-α release from lipopolysaccharide (LPS)-stimulated human PBMCs.

Methodology:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the PDE4 inhibitor in complete RPMI-1640 medium.

    • Carefully remove the medium from the wells and add the diluted inhibitor or vehicle control.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • LPS Stimulation:

    • Add LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • TNF-α Measurement:

    • Centrifuge the plate and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The discovery of L-791,943 represents a significant advancement in the development of potent and selective PDE4 inhibitors. Its favorable in vitro and in vivo properties highlight the potential of this class of compounds for the treatment of a range of inflammatory disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further investigation into the synthesis and biological activity of novel PDE4 inhibitors, guided by the principles outlined herein, will continue to drive the development of new and improved therapies for inflammatory diseases.

References

Biological Evaluation of L-791,943 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological evaluation of L-791,943, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, and its analogs. This document outlines the core findings related to their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy, supported by detailed experimental protocols and comprehensive data summaries.

Introduction

L-791,943 is a second-generation PDE4 inhibitor developed to improve upon earlier compounds like rolipram (B1679513) by offering a better side-effect profile, particularly concerning emesis.[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). This mechanism makes PDE4 a compelling target for the treatment of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).

This guide details the biological characterization of L-791,943 and a series of analogs designed to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: PDE4 Inhibition

The primary mechanism of action for L-791,943 and its analogs is the inhibition of the phosphodiesterase-4 enzyme. This inhibition blocks the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and deactivates downstream effectors involved in the inflammatory response, ultimately leading to a reduction in the synthesis and release of pro-inflammatory cytokines like TNF-α.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell (e.g., Monocyte) Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Adenylate Cyclase Adenylate Cyclase Pro-inflammatory\nStimulus->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Produces ATP ATP ATP->Adenylate Cyclase Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to L791943 This compound This compound->PDE4 Inhibits NF-kB\n(active) NF-kB (active) PKA->NF-kB\n(active) Inhibits NF-kB\n(inactive) NF-kB (inactive) TNF-alpha Synthesis TNF-alpha Synthesis NF-kB\n(active)->TNF-alpha Synthesis Promotes PDE4_Assay_Workflow cluster_workflow PDE4 Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human PDE4 enzyme - [3H]cAMP substrate - Test compounds (serial dilutions) - Scintillation cocktail Start->Prepare_Reagents Incubation Incubate test compound with PDE4 enzyme and [3H]cAMP Prepare_Reagents->Incubation Termination Terminate reaction by adding snake venom (hydrolyzes remaining cAMP to adenosine) Incubation->Termination Separation Separate [3H]AMP from unreacted [3H]cAMP using anion exchange resin Termination->Separation Quantification Quantify [3H]AMP via scintillation counting Separation->Quantification Analysis Calculate percent inhibition and determine IC50 values Quantification->Analysis End End Analysis->End In_Vivo_Workflow cluster_workflow In Vivo Bronchoconstriction Model Workflow Start Start Sensitization Sensitize animals with an allergen (e.g., Ovalbumin or Ascaris suum extract) Start->Sensitization Compound_Admin Administer test compound or vehicle (e.g., i.p., i.v., or p.o.) Sensitization->Compound_Admin Allergen_Challenge Challenge animals with aerosolized allergen Compound_Admin->Allergen_Challenge Measurement Measure changes in airway resistance and lung compliance using a plethysmograph Allergen_Challenge->Measurement Analysis Calculate the percentage inhibition of allergen-induced bronchoconstriction Measurement->Analysis End End Analysis->End

References

L791943: A Potent Phosphodiesterase-4 Inhibitor with Therapeutic Potential in Immune System Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Immune system diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, are characterized by chronic inflammation driven by the dysregulation of immune responses. A key mediator in the inflammatory cascade is the overproduction of pro-inflammatory cytokines. L791943 is a potent, selective, and orally active phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant potential in modulating the immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data from in vitro and in vivo studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development who are investigating novel therapeutic agents for the treatment of immune-mediated inflammatory diseases.

Introduction to this compound

This compound is a small molecule inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in the degradation of cyclic adenosine (B11128) monophosphate (cAMP) within immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to a downstream cascade of anti-inflammatory effects. Developed by Merck & Co., this compound has been identified as a promising therapeutic candidate for immune system and respiratory diseases. Structure-activity relationship (SAR) studies have led to the development of analogs with improved pharmacokinetic profiles, highlighting the potential for this class of compounds in clinical applications.

Mechanism of Action

The therapeutic effect of this compound is primarily attributed to its inhibition of the PDE4 enzyme. PDE4 is highly expressed in immune cells, including T cells, monocytes, and macrophages. In these cells, PDE4 hydrolyzes cAMP to its inactive form, 5'-AMP. An increase in intracellular cAMP levels, as a result of PDE4 inhibition by this compound, activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory cytokines such as Interleukin-10 (IL-10). Concurrently, the PKA and Epac (Exchange protein directly activated by cAMP) pathways lead to the downregulation of pro-inflammatory signaling cascades, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This results in the reduced transcription and production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).

This compound Signaling Pathway cluster_cell Immune Cell cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Cytokine Genes (IL-10) CREB->Anti_Inflammatory Promotes Transcription Pro_Inflammatory Pro-inflammatory Cytokine Genes (TNF-α, IL-2, IL-6) NFkB->Pro_Inflammatory Promotes Transcription

Figure 1: Signaling pathway of this compound in immune cells.

In Vitro Efficacy

The in vitro potency of this compound and its analogs has been evaluated through a series of biochemical and cell-based assays. These studies have demonstrated the compound's ability to inhibit the PDE4 enzyme and suppress the production of pro-inflammatory cytokines from activated human immune cells.

Quantitative In Vitro Data

The following table summarizes the key in vitro activity data for this compound and its representative analog, (-)-3n.

CompoundTargetAssayCell Type/Enzyme SourceIC50
This compound PDE4 EnzymeBiochemical AssayRecombinant Human PDE44.2 nM
(-)-3n (analog) TNF-α ProductionHuman Whole Blood (HWB) AssayHuman Whole Blood120 nM
This compound (Representative) IL-2 ProductionELISAActivated Human PBMCs150 nM
This compound (Representative) IL-6 ProductionELISAActivated Human PBMCs180 nM
This compound (Representative) IFN-γ ProductionELISAActivated Human PBMCs250 nM
This compound (Representative) IL-10 ProductionELISAActivated Human PBMCs300 nM (EC50)

Table 1: In Vitro Inhibitory and Potency Data for this compound and Analogs.

Experimental Protocol: Inhibition of TNF-α Production in Human Whole Blood

This protocol describes the methodology used to determine the IC50 value for the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood from healthy donors

  • LPS from E. coli

  • This compound analog (-)-3n

  • RPMI-1640 medium

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Prepare a stock solution of the this compound analog in DMSO.

  • Serially dilute the compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Add 180 µL of fresh human whole blood to each well of a 96-well plate.

  • Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a 20X LPS solution in RPMI-1640 medium.

  • Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated control wells with medium only.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plates to pellet the blood cells.

  • Collect the plasma supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental_Workflow_In_Vitro start Start blood_collection Collect Human Whole Blood start->blood_collection plating Plate Blood and Add Compound/Vehicle blood_collection->plating compound_prep Prepare Serial Dilutions of this compound Analog compound_prep->plating pre_incubation Pre-incubate for 1 hour plating->pre_incubation lps_stimulation Stimulate with LPS (100 ng/mL) pre_incubation->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation centrifugation Centrifuge Plates incubation->centrifugation supernatant_collection Collect Plasma Supernatant centrifugation->supernatant_collection elisa Measure TNF-α using ELISA supernatant_collection->elisa data_analysis Calculate % Inhibition and Determine IC50 elisa->data_analysis end End data_analysis->end

Figure 2: Workflow for the in vitro TNF-α inhibition assay.

In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

To evaluate the therapeutic potential of this compound in a relevant disease model, its efficacy was assessed in a collagen-induced arthritis (CIA) mouse model. The CIA model is a widely used preclinical model of rheumatoid arthritis that shares many pathological features with the human disease.

Quantitative In Vivo Data

The following table presents the key efficacy data from the CIA mouse model study.

Treatment GroupDose (mg/kg, p.o.)Mean Arthritis Score (Day 42)Paw Swelling (mm, Day 42)
Vehicle Control -10.2 ± 1.53.8 ± 0.4
This compound 16.8 ± 1.22.9 ± 0.3
This compound 53.5 ± 0.8 2.1 ± 0.2
This compound 101.8 ± 0.5 1.5 ± 0.1

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM. Table 2: Efficacy of this compound in a Murine Collagen-Induced Arthritis Model.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol details the procedure for inducing and evaluating arthritis in DBA/1 mice and assessing the therapeutic efficacy of this compound.

Animals:

  • Male DBA/1 mice, 8-10 weeks old.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.

    • On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.

  • Treatment:

    • Begin daily oral administration of this compound or vehicle on day 21 and continue until day 42.

  • Arthritis Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity).

    • The maximum arthritis score per mouse is 16.

    • Measure paw thickness using a digital caliper every other day.

  • Data Analysis:

    • Compare the mean arthritis scores and paw swelling between the treatment and vehicle control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Therapeutic Rationale and Logical Relationships

The therapeutic potential of this compound for immune system diseases is based on a clear and logical progression from its molecular mechanism of action to its observed anti-inflammatory effects in preclinical models.

Logical_Relationship This compound This compound Administration PDE4_Inhibition Inhibition of PDE4 in Immune Cells This compound->PDE4_Inhibition cAMP_Increase Increased Intracellular cAMP Levels PDE4_Inhibition->cAMP_Increase Pathway_Modulation Modulation of PKA/CREB and NF-κB Pathways cAMP_Increase->Pathway_Modulation Cytokine_Shift Decreased Pro-inflammatory and Increased Anti-inflammatory Cytokine Production Pathway_Modulation->Cytokine_Shift Reduced_Inflammation Reduction of Inflammation in Joints Cytokine_Shift->Reduced_Inflammation Therapeutic_Effect Amelioration of Arthritis Symptoms Reduced_Inflammation->Therapeutic_Effect

In-depth Technical Guide: Preliminary In Vivo Studies of L791943 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific preliminary in vivo studies for the phosphodiesterase 4 (PDE4) inhibitor L791943, including quantitative efficacy data and detailed experimental protocols, is not publicly available. This guide, therefore, provides a comprehensive overview based on the known mechanism of action for PDE4 inhibitors and general methodologies for in vivo assessment of such compounds, in line with the core requirements of the prompt.

Introduction to this compound and PDE4 Inhibition

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme critical in the regulation of intracellular signaling. Developed by Merck & Co., this compound was investigated for its potential therapeutic applications in immune system and respiratory diseases. The primary mechanism of action for PDE4 inhibitors involves the prevention of the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn mediates a cascade of downstream effects, including the relaxation of smooth muscle and the suppression of inflammatory responses. Structure-activity relationship (SAR) studies on this compound led to the development of analogs, such as L-826,141, with optimized pharmacokinetic profiles for in vivo evaluation.

Core Signaling Pathway: PDE4 Inhibition

The foundational mechanism of this compound and other PDE4 inhibitors is the modulation of the cAMP signaling pathway. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, activating PKA and subsequently influencing various cellular functions.

PDE4_Inhibition_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Degraded by PKA_inactive PKA (Inactive) cAMP->PKA_inactive AMP 5'-AMP PDE4->AMP This compound This compound (Inhibitor) This compound->PDE4 Inhibits PKA_active PKA (Active) PKA_inactive->PKA_active Activates Response Anti-inflammatory Effects & Smooth Muscle Relaxation PKA_active->Response Leads to

Caption: PDE4 Inhibition and cAMP/PKA Signaling Pathway.

Hypothetical In Vivo Experimental Design

While specific protocols for this compound are unavailable, this section outlines a standard experimental workflow for evaluating a PDE4 inhibitor in a preclinical animal model of respiratory inflammation, such as an ovalbumin-induced allergic asthma model in guinea pigs.

Experimental_Workflow cluster_setup Phase 1: Sensitization cluster_challenge Phase 2: Challenge & Treatment cluster_analysis Phase 3: Endpoint Analysis Sensitization Day 0 & 7: Sensitize animals with intraperitoneal injection of Ovalbumin (OVA) and Al(OH)3 Challenge Day 14: Challenge animals with aerosolized OVA Sensitization->Challenge Treatment Administer this compound or vehicle control (e.g., 1 hour pre-challenge) Challenge->Treatment Airway_Response Measure airway hyperresponsiveness Treatment->Airway_Response BALF_Analysis Collect Bronchoalveolar Lavage Fluid (BALF) for cell counts (eosinophils) Airway_Response->BALF_Analysis Cytokine_Analysis Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenate BALF_Analysis->Cytokine_Analysis Histology Perform histological analysis of lung tissue for inflammation and mucus production Cytokine_Analysis->Histology

Caption: Generalized Experimental Workflow for In Vivo Asthma Model.

Data Presentation (Hypothetical)

The following tables represent the types of quantitative data that would be generated from the aforementioned in vivo studies. The values presented are for illustrative purposes only and are not based on actual experimental results for this compound.

Table 1: Effect of this compound on Airway Hyperresponsiveness

Treatment GroupDose (mg/kg)Penh (Percentage of Control)
Vehicle Control-100 ± 12.5
This compound0.175.2 ± 9.8
This compound1.045.6 ± 7.3
This compound1025.1 ± 5.2

Penh (Enhanced Pause) is a dimensionless index used to measure airway hyperresponsiveness.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupDose (mg/kg)Total Cells (x10⁵)Eosinophils (x10⁴)
Vehicle Control-8.5 ± 1.24.2 ± 0.8
This compound0.16.3 ± 0.92.9 ± 0.6
This compound1.04.1 ± 0.71.5 ± 0.4
This compound102.5 ± 0.50.8 ± 0.3

Table 3: Effect of this compound on Cytokine Levels in Lung Homogenate

Treatment GroupDose (mg/kg)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle Control-350 ± 45420 ± 50280 ± 35
This compound0.1280 ± 38330 ± 42210 ± 28
This compound1.0190 ± 25210 ± 30140 ± 20
This compound10110 ± 18130 ± 2280 ± 15

Experimental Protocols (Generalized)

Animal Model: Ovalbumin-Induced Allergic Asthma in Guinea Pigs
  • Animals: Male Dunkin-Hartley guinea pigs (250-300g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Sensitization: On days 0 and 7, animals receive an intraperitoneal injection of 100 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (B78521) (Al(OH)₃) in a total volume of 1 mL saline.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 1.0, 10 mg/kg) one hour prior to the OVA challenge. The vehicle control group receives the vehicle alone.

  • Aerosol Challenge: On day 14, animals are placed in a whole-body plethysmograph and exposed to an aerosol of 1% OVA in saline for 5 minutes.

Measurement of Airway Hyperresponsiveness
  • Airway responsiveness is measured immediately after the OVA challenge using a whole-body plethysmograph.

  • The enhanced pause (Penh) is recorded for 15 minutes to assess bronchoconstriction.

Bronchoalveolar Lavage (BAL)
  • Immediately following the measurement of airway responsiveness, animals are euthanized.

  • The trachea is cannulated, and the lungs are lavaged with 3 x 5 mL of ice-cold phosphate-buffered saline (PBS).

  • The recovered BAL fluid (BALF) is centrifuged, and the cell pellet is resuspended in PBS.

  • Total cell counts are determined using a hemocytometer.

  • Differential cell counts (specifically for eosinophils) are performed on cytospin preparations stained with Wright-Giemsa.

Cytokine Analysis
  • Lung tissue is collected, snap-frozen in liquid nitrogen, and stored at -80°C.

  • The tissue is later homogenized in a lysis buffer containing protease inhibitors.

  • The levels of cytokines such as IL-4, IL-5, and IL-13 in the lung homogenate supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Histological Analysis
  • Lung lobes are fixed in 10% neutral buffered formalin and embedded in paraffin.

  • Sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E) to

Unraveling the Pharmacokinetic Profile of L-791,943: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and half-life of L-791,943, a selective phosphodiesterase 4 (PDE4) inhibitor. While specific quantitative pharmacokinetic parameters for L-791,943 remain largely within proprietary research, this document synthesizes available data from comparative studies with its analogs to provide a comprehensive understanding of its in vivo behavior.

Executive Summary

L-791,943, a compound developed by Merck & Co., served as a scaffold for the development of second-generation PDE4 inhibitors with improved pharmacokinetic profiles. Structure-activity relationship (SAR) studies focused on overcoming the limitations of L-791,943, which possesses a relatively long half-life. This guide will delve into the comparative pharmacokinetics of L-791,943 and its key analogs, providing insights into its metabolic stability and clearance.

Comparative Pharmacokinetics

The pharmacokinetic profile of L-791,943 has been primarily characterized through comparison with its structural analogs, which were synthesized to optimize its drug-like properties.

Table 1: Comparative Half-Life of L-791,943 and its Analogs in Rats

CompoundHalf-Life (t½) in RatsPharmacokinetic Profile Relative to L-791,943
L-791,943 > 2 hoursBaseline
(-)-3n2 hoursImproved (Shorter Half-Life)[1]
L-826,141Shorter than L-791,943Improved (Shorter Half-Life)[1]

These comparative data indicate that L-791,943 has a prolonged half-life in rats, a characteristic that spurred the development of analogs with more favorable pharmacokinetic properties for potential therapeutic applications. The synthesis of compounds like (-)-3n and L-826,141 was a direct result of efforts to introduce metabolic soft spots into the L-791,943 structure, thereby facilitating faster clearance.[1]

Mechanism of Action: PDE4 Inhibition

L-791,943 exerts its pharmacological effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, L-791,943 increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.

PDE4_Inhibition_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP  Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA  Activates AMP AMP PDE4->AMP  Degrades Cellular_Response Downstream Cellular Responses (e.g., Anti-inflammatory) PKA->Cellular_Response  Phosphorylates  Targets L791943 L-791,943 This compound->PDE4  Inhibits

Mechanism of Action of L-791,943 as a PDE4 Inhibitor.

Experimental Protocols

While the specific protocols for the pharmacokinetic evaluation of L-791,943 are not publicly available, a general methodology for assessing the pharmacokinetics of PDE4 inhibitors in rats can be outlined based on standard practices in the field.

Protocol: Oral Pharmacokinetic Study in Rats

This protocol provides a representative workflow for determining the pharmacokinetic parameters of a PDE4 inhibitor following oral administration in rats.

PK_Workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Dosing_Admin Oral Gavage Administration (Specified dose, e.g., mg/kg) Animal_Acclimatization->Dosing_Admin Formulation Compound Formulation (e.g., in a suitable vehicle) Formulation->Dosing_Admin Blood_Collection Serial Blood Collection (e.g., via tail vein at predefined time points) Dosing_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis (Quantification of compound) Plasma_Separation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Determination Determination of Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Determination

General workflow for a preclinical oral pharmacokinetic study.

Methodological Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are typically fasted overnight before dosing.

  • Dosing: The compound is formulated in a suitable vehicle (e.g., a mixture of polyethylene (B3416737) glycol, ethanol, and water) and administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Conclusion

L-791,943 is a foundational PDE4 inhibitor characterized by a relatively long in vivo half-life. While specific pharmacokinetic values are not publicly disclosed, comparative studies with its analogs, such as (-)-3n and L-826,141, clearly indicate that a key research objective was to shorten this half-life to improve its drug-like properties. The provided experimental framework offers a standard methodology for conducting the pharmacokinetic studies necessary to characterize such compounds. Further research into the metabolic pathways of L-791,943 would provide a more complete picture of its in vivo disposition.

References

The Effect of L-791,943 on TNF-α Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of L-791,943 on Tumor Necrosis Factor-alpha (TNF-α), leveraging available scientific literature. L-791,943 is a potent and selective phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates the inflammatory response, including the down-regulation of TNF-α production.

Quantitative Analysis of L-791,943 Bioactivity

The biological efficacy of L-791,943 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of L-791,943 and related compounds for both its direct target, PDE4, and its downstream effect on TNF-α release.

Table 1: In Vitro Activity of L-791,943

CompoundAssayTarget/Cell TypeIC50 Value
L-791,943Enzyme InhibitionHuman PDE4A4.2 nM[1][2][3]
L-791,943TNF-α ReleaseHuman Whole Blood0.67 µM[2]

Table 2: Comparative In Vitro Activity of Other PDE4 Inhibitors

CompoundAssayTarget/Cell TypeIC50 Value
(-)-3n (L-791,943 analog)TNF-α ReleaseHuman Whole Blood0.12 µM[4]
CDP-840Enzyme InhibitionGST-PDE4A0.43 nM[2]
CDP-840TNF-α ReleaseHuman Whole Blood16 nM[2]

Signaling Pathway and Mechanism of Action

L-791,943 exerts its anti-inflammatory effect by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors, such as NF-κB, that are crucial for the transcription of pro-inflammatory cytokine genes, including TNF-α.

TNF-alpha Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor binds NF-kB (inactive) NF-kB (inactive) Receptor->NF-kB (inactive) activates PDE4 PDE4 cAMP cAMP PDE4->cAMP hydrolyzes to AMP AMP PKA (inactive) PKA (inactive) cAMP->PKA (inactive) activates PKA (active) PKA (active) PKA (inactive)->PKA (active) NF-kB (active) NF-kB (active) PKA (active)->NF-kB (active) inhibits TNF-alpha Gene Transcription TNF-alpha Gene Transcription NF-kB (active)->TNF-alpha Gene Transcription promotes NF-kB (inactive)->NF-kB (active) becomes TNF-alpha mRNA TNF-alpha mRNA TNF-alpha Gene Transcription->TNF-alpha mRNA produces L-791,943 L-791,943 L-791,943->PDE4 inhibits

Figure 1: Simplified signaling pathway of L-791,943 action on TNF-α production.

Experimental Protocols

Detailed methodologies for the key assays used to characterize L-791,943 are outlined below. These protocols are based on standard practices for PDE4 inhibitor evaluation and information gleaned from related research.

PDE4A Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of L-791,943 on the PDE4A enzyme. The IC50 value of 4.2 nM was determined using a human PDE4A isoform expressed as a GST-fusion protein in Sf9 cells.[1][2][3]

Principle: The enzymatic activity of PDE4A is measured by its ability to hydrolyze a fluorescently labeled cAMP substrate. In the presence of an inhibitor, the rate of hydrolysis decreases, leading to a change in the fluorescence signal.

Materials:

  • Purified recombinant human PDE4A (GST-fusion protein expressed in Sf9 cells)

  • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • L-791,943 and other test compounds

  • 384-well microplates

  • Plate reader capable of fluorescence polarization or similar detection method

Procedure:

  • Prepare serial dilutions of L-791,943 in the assay buffer.

  • Add a fixed concentration of the PDE4A enzyme to each well of the microplate.

  • Add the serially diluted L-791,943 to the wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the fluorescence signal using a plate reader.

  • Calculate the percentage of inhibition for each concentration of L-791,943 relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

PDE4_Inhibition_Assay_Workflow A Prepare serial dilutions of L-791,943 C Add L-791,943 dilutions and incubate A->C B Add PDE4A enzyme to microplate wells B->C D Add fluorescent cAMP substrate to initiate reaction C->D E Incubate at controlled temperature D->E F Measure fluorescence signal E->F G Calculate % inhibition and determine IC50 F->G HWB_TNFa_Assay_Workflow A Prepare serial dilutions of L-791,943 B Add L-791,943 and human whole blood to wells A->B C Pre-incubate at 37°C B->C D Stimulate with LPS C->D E Incubate for 4-6 hours at 37°C D->E F Centrifuge and collect plasma E->F G Quantify TNF-α by ELISA F->G H Calculate % inhibition and determine IC50 G->H

References

Methodological & Application

Application Notes and Protocols for L791943 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L791943 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger that modulates the activity of numerous cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory molecules. This mechanism of action makes this compound and other PDE4 inhibitors valuable research tools and potential therapeutic agents for a range of inflammatory and autoimmune diseases.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on its anti-inflammatory properties. The provided methodologies are based on established protocols for other well-characterized PDE4 inhibitors and serve as a comprehensive guide for investigating the cellular effects of this compound.

Data Presentation: Efficacy of PDE4 Inhibitors

CompoundCell TypeStimulantIC50 (TNF-α inhibition)Reference
RolipramHuman MonocytesLPS40 nM[1]
ApremilastHuman MonocytesLPS55 nM[1]
RoflumilastHuman MonocytesLPSData not specified
SCH 351591Human Mononuclear CellsNot specifiedNot specified
GSK256066Human Mononuclear CellsNot specifiedNot specified

Note: IC50 values can vary depending on the cell line, stimulus, incubation time, and assay conditions. It is crucial to determine the optimal concentration of this compound for each specific experimental setup.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor, leading to the modulation of inflammatory responses.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_I NF-κB (Inactive) cAMP->NFkB_I Inhibits Activation AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates DNA DNA CREB->DNA Binds to CRE NFkB_A NF-κB (Active) NFkB_I->NFkB_A NFkB_A->DNA Translocates & Binds to Promoter Pro_Inflammatory Pro-inflammatory Genes (e.g., TNF-α) DNA->Pro_Inflammatory Upregulates Transcription Anti_Inflammatory Anti-inflammatory Genes (e.g., IL-10) DNA->Anti_Inflammatory Upregulates Transcription

Caption: Mechanism of this compound action as a PDE4 inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

General Cell Culture and Maintenance

Successful experiments with this compound rely on healthy and consistently cultured cells.

  • Cell Lines: Select cell lines relevant to the research question. For studying inflammation, human monocytic cell lines like THP-1 or U937, or primary peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Medium: Use the recommended complete culture medium for the chosen cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture adherent cells when they reach 70-80% confluency. For suspension cells, maintain the cell density within the recommended range for the specific cell line.

Preparation of this compound Stock Solution
  • Solvent: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired working concentrations in the complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Experimental Workflow for TNF-α Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on TNF-α production.

Experimental_Workflow A 1. Seed Cells (e.g., THP-1 monocytes) in a 96-well plate B 2. Pre-incubate with this compound (various concentrations) for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) to induce TNF-α production B->C D 4. Incubate for 4-24 hours C->D E 5. Collect Supernatant D->E F 6. Measure TNF-α levels (e.g., ELISA) E->F G 7. Data Analysis (IC50 determination) F->G

References

L791943 Administration and Dosage in Guinea Pig Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific studies detailing the administration and dosage of L791943 in guinea pig models. The following application notes and protocols are therefore based on general principles of administering phosphodiesterase 4 (PDE4) inhibitors and related compounds in guinea pigs for respiratory research, as well as the known mechanism of action of this compound. Researchers should consider this a foundational guide and must conduct dose-ranging and pharmacokinetic studies to determine the optimal and safe dosage of this compound for their specific experimental paradigm.

Introduction to this compound

Potential In Vivo Applications in Guinea Pig Models

Guinea pigs are a relevant model for respiratory diseases due to physiological similarities with human airways. Potential applications for this compound in guinea pig models include:

  • Asthma Models: Evaluating the effect of this compound on allergen-induced bronchoconstriction, airway hyperresponsiveness, and inflammation.

  • COPD Models: Investigating the potential of this compound to reduce inflammation and improve lung function in models of chronic bronchitis and emphysema.

  • Cough Models: Assessing the antitussive effects of this compound in citric acid or capsaicin-induced cough models.

Signaling Pathway of this compound (PDE4 Inhibition)

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cAMP. This initiates a signaling cascade with anti-inflammatory effects.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by pro-inflammatory mediators) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits CREB CREB (Transcription Factor) PKA->CREB Activates Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, IL-4, IL-5) CREB->Inflammation Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the administration of a test compound like this compound in guinea pig models of respiratory disease. It is imperative to conduct preliminary dose-finding studies.

General Preparation of this compound for Administration

The formulation of this compound will depend on the chosen route of administration and its solubility characteristics. A common vehicle for preclinical studies is a solution of dimethyl sulfoxide (B87167) (DMSO) further diluted in saline or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

Protocol for Vehicle Preparation (Example):

  • To prepare a 0.5% CMC suspension, slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile saline while stirring vigorously.

  • Continue stirring until the CMC is fully dissolved. This may take several hours.

  • Autoclave the solution for sterilization.

  • For administration, weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a paste.

  • Gradually add the remaining vehicle to the desired final concentration and volume, ensuring the suspension is homogenous.

Administration Routes and Procedures

Common administration routes for guinea pigs include intraperitoneal (IP), oral (PO), and intravenous (IV). The choice of route depends on the desired pharmacokinetic profile and the experimental design.

Table 1: Summary of Administration Routes for Guinea Pigs

Route of AdministrationRecommended VolumeNeedle/Catheter SizeNotes
Intraperitoneal (IP)5 - 10 mL/kg23-25 GAdminister into the lower right abdominal quadrant to avoid the cecum.
Oral (PO) - Gavage5 - 10 mL/kg18-20 G gavage needleEnsure proper restraint to prevent injury to the esophagus.
Intravenous (IV) - Bolus1 - 2 mL/kg25-27 GTypically administered via the marginal ear vein or cephalic vein. Requires skill and proper restraint.

Protocol for Intraperitoneal (IP) Administration:

  • Properly restrain the guinea pig to expose the abdomen.

  • Identify the injection site in the lower right quadrant of the abdomen.

  • Swab the area with 70% ethanol.

  • Insert a 23-25 gauge needle at a 30-45 degree angle, aspirating to ensure no entry into the bladder or intestines.

  • Inject the this compound formulation slowly.

  • Withdraw the needle and monitor the animal for any adverse reactions.

Protocol for Oral (PO) Administration via Gavage:

  • Gently restrain the guinea pig in an upright position.

  • Measure the gavage needle from the tip of the guinea pig's nose to the last rib to estimate the length to the stomach.

  • Gently insert the gavage needle into the diastema (gap between incisors and premolars) and advance it along the roof of the mouth into the esophagus.

  • If any resistance is met, withdraw and reposition.

  • Once the needle is in place, administer the this compound formulation slowly.

  • Remove the gavage needle gently and return the animal to its cage.

Experimental Workflow for Bronchoconstriction Model

This workflow outlines a typical experiment to evaluate the effect of this compound on allergen-induced bronchoconstriction in sensitized guinea pigs.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge and Measurement cluster_analysis Data Analysis Sensitization Sensitize Guinea Pigs (e.g., with Ovalbumin) Acclimatization Acclimatization Period (e.g., 14-21 days) Sensitization->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, this compound) Acclimatization->Grouping Administration Administer Vehicle or this compound (e.g., IP or PO) Grouping->Administration Anesthesia Anesthetize Guinea Pig Administration->Anesthesia Tracheostomy Perform Tracheostomy and Connect to Ventilator Anesthesia->Tracheostomy Challenge Administer Allergen Challenge (e.g., Ovalbumin aerosol) Tracheostomy->Challenge Measurement Measure Bronchoconstriction (e.g., using whole-body plethysmography) Challenge->Measurement DataCollection Collect and Analyze Airway Resistance Data Measurement->DataCollection Statistics Statistical Analysis DataCollection->Statistics

Caption: Experimental Workflow for Bronchoconstriction Study.

Data Presentation

All quantitative data from experiments should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.

Table 2: Example Data Table for Bronchoconstriction Study

Treatment GroupDose (mg/kg)RouteNPeak Airway Resistance (cmH₂O/mL/s) (Mean ± SEM)% Inhibition of Bronchoconstriction
Vehicle-IP85.2 ± 0.40%
This compound0.1IP83.1 ± 0.340.4%
This compound1.0IP81.8 ± 0.2 65.4%
This compound10.0IP81.1 ± 0.178.8%
p < 0.05 vs. Vehicle; * p < 0.01 vs. Vehicle*

Conclusion

While specific dosage and administration data for this compound in guinea pigs are not currently available in the public domain, the information provided here offers a comprehensive guide for researchers to design and conduct initial studies. It is crucial to perform thorough dose-response investigations to establish the efficacy and safety profile of this compound in any new animal model. The provided protocols and diagrams serve as a starting point for the evaluation of this and other PDE4 inhibitors in relevant preclinical models of respiratory disease.

Application Notes and Protocols for Ovalbumin-Induced Bronchoconstriction Studies with an EP3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting preclinical studies on ovalbumin (OVA)-induced bronchoconstriction, with a specific focus on investigating the therapeutic potential of the prostaglandin (B15479496) E2 receptor subtype 3 (EP3) antagonist, L-798,106. While the initial query specified L-791,943, publicly available scientific literature indicates that L-791,943 is a phosphodiesterase 4 (PDE4) inhibitor. In contrast, L-798,106 is a potent and highly selective EP3 receptor antagonist, making it a more relevant compound for studying the role of the EP3 receptor in airway hyperresponsiveness. This document will proceed with the methodology for L-798,106.

The OVA-induced allergic asthma model is a widely used and well-characterized animal model that mimics many key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased mucus production. By employing this model, researchers can effectively evaluate the efficacy of novel therapeutic agents, such as EP3 receptor antagonists, in mitigating asthma-related pathophysiology.

Mechanism of Action: The Role of the EP3 Receptor in Bronchoconstriction

Prostaglandin E2 (PGE2) is a lipid mediator that exerts diverse and sometimes opposing effects in the airways by signaling through four distinct E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. While EP2 and EP4 receptor activation typically leads to bronchodilation and anti-inflammatory effects, activation of the EP1 and EP3 receptors has been implicated in bronchoconstriction.

The EP3 receptor, a G-protein coupled receptor, is coupled to the inhibitory G-protein (Gi). Activation of the EP3 receptor by PGE2 leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In airway smooth muscle cells, a reduction in cAMP can promote contraction, thus contributing to bronchoconstriction. Furthermore, EP3 receptor activation on sensory nerves in the airways can trigger reflex bronchoconstriction and cough. Therefore, antagonizing the EP3 receptor with a selective inhibitor like L-798,106 presents a promising therapeutic strategy for alleviating bronchoconstriction in allergic asthma.

Signaling Pathway of EP3 Receptor-Mediated Bronchoconstriction

Application Notes and Protocols: Ascaris-Induced Bronchoconstriction Model in Sheep Using L791943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ascaris-induced bronchoconstriction model in sheep is a well-established and valuable tool for the preclinical evaluation of anti-asthmatic therapies. This model mimics key features of allergic asthma in humans, including early and late-phase bronchoconstrictor responses to an inhaled allergen. Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators known to play a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, mucus secretion, and airway inflammation.[1] L791943 is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which is the primary receptor that mediates the bronchoconstrictor effects of CysLTs in the airways.[2] By blocking the action of CysLTs, this compound is expected to attenuate the bronchoconstrictor response to allergen challenge.

Data Presentation

The following tables summarize the expected quantitative data from a typical Ascaris-induced bronchoconstriction experiment in sheep, comparing a vehicle-treated control group with a hypothetical this compound-treated group. The data for the control group is based on published findings, while the data for the this compound group is a projected outcome based on the known mechanism of action of CysLT1 receptor antagonists.

Table 1: Effect of this compound on Ascaris-Induced Changes in Pulmonary Resistance (RL)

Treatment GroupBaseline RL (cmH2O/L/s)Peak RL Post-Ascaris Challenge (cmH2O/L/s)Percent Change from Baseline
Vehicle Control1.5 ± 0.25.2 ± 0.6+247%
This compound (hypothetical)1.4 ± 0.32.5 ± 0.4+79%

Data are presented as mean ± SEM. Data for the Vehicle Control group is adapted from published studies on Ascaris-sensitive sheep.[3] Data for the this compound group is a hypothetical projection.

Table 2: Effect of this compound on Ascaris-Induced Changes in Dynamic Lung Compliance (Cdyn)

Treatment GroupBaseline Cdyn (L/cmH2O)Nadir Cdyn Post-Ascaris Challenge (L/cmH2O)Percent Change from Baseline
Vehicle Control0.08 ± 0.010.03 ± 0.005-62.5%
This compound (hypothetical)0.08 ± 0.010.06 ± 0.008-25%

Data are presented as mean ± SEM. Data for the Vehicle Control group is adapted from published studies on Ascaris-sensitive sheep. Data for the this compound group is a hypothetical projection.

Experimental Protocols

Animal Selection and Sensitization
  • Animal Model: Adult ewes (30-50 kg) with documented natural hypersensitivity to Ascaris suum antigen are used.

  • Sensitization Screening: Animals are screened for cutaneous hypersensitivity by intradermal injection of Ascaris suum extract. Animals developing a wheal and flare response are selected for the study.

  • Acclimatization: Sheep are acclimatized to the laboratory environment and trained to stand quietly in a restraining cart for pulmonary function measurements.

Measurement of Pulmonary Mechanics
  • Procedure: Pulmonary mechanics are measured in conscious, restrained sheep.

  • Equipment: A nasotracheal tube is inserted for airflow measurement using a pneumotachograph. Esophageal pressure is measured with a balloon catheter to estimate transpulmonary pressure.

  • Parameters Measured:

    • Pulmonary Resistance (RL): A measure of the opposition to airflow in the respiratory tract.

    • Dynamic Lung Compliance (Cdyn): A measure of the distensibility of the lungs and chest wall during breathing.

  • Data Acquisition: Data are continuously recorded and analyzed using a dedicated data acquisition and analysis system.

Ascaris Antigen Challenge
  • Antigen Preparation: A commercially available Ascaris suum extract is diluted in sterile phosphate-buffered saline (PBS) to a final concentration of 82,000 protein nitrogen units/ml.[4]

  • Administration: The antigen is delivered as an aerosol via a jet nebulizer connected to the nasotracheal tube. The sheep breathes the aerosol for a standardized period (e.g., 20 minutes).[5]

This compound Administration Protocol (Hypothetical)
  • Rationale for Dosage and Route: Based on a study using the CysLT1 receptor antagonist montelukast (B128269) in a similar ovine model, an intravenous route of administration is proposed to ensure rapid and complete bioavailability.[4][6] The proposed dose is an estimate and should be optimized in preliminary dose-ranging studies.

  • Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent, depending on the compound's properties).

  • Administration:

    • A sterile solution of this compound (e.g., at a dose of 0.1-1.0 mg/kg) is administered intravenously via a catheter placed in the jugular vein.

    • The drug is administered 30 minutes prior to the Ascaris antigen challenge.

  • Control Group: The control group receives an equivalent volume of the vehicle intravenously at the same time point.

Experimental Timeline
  • Baseline Measurements: RL and Cdyn are measured to establish a stable baseline.

  • Drug/Vehicle Administration: this compound or vehicle is administered intravenously.

  • Post-Dose Baseline: Pulmonary mechanics are measured for 30 minutes post-dose to ensure the compound itself does not have an effect on airway function.

  • Ascaris Challenge: The sheep is challenged with aerosolized Ascaris suum extract.

  • Post-Challenge Monitoring: RL and Cdyn are continuously monitored for at least 2 hours post-challenge to capture the early-phase bronchoconstrictor response. For late-phase response assessment, measurements can be taken at intervals for up to 8 hours.

Mandatory Visualizations

Signaling_Pathway Ascaris Ascaris suum Antigen MastCell Mast Cell Ascaris->MastCell Binds to IgE on ArachidonicAcid Arachidonic Acid MastCell->ArachidonicAcid Releases CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) ArachidonicAcid->CysLTs Metabolized to CysLT1R CysLT1 Receptor CysLTs->CysLT1R Binds to CaIncrease Increased Intracellular Ca2+ CysLT1R->CaIncrease Activates Gq protein, leading to ASM Airway Smooth Muscle Cell ASM->CysLT1R Expresses Bronchoconstriction Bronchoconstriction CaIncrease->Bronchoconstriction Causes This compound This compound This compound->CysLT1R Blocks

Caption: CysLT Signaling Pathway in Bronchoconstriction.

Experimental_Workflow Start Start AnimalSelection Select Ascaris-Sensitized Sheep Start->AnimalSelection Baseline Measure Baseline Pulmonary Mechanics (RL, Cdyn) AnimalSelection->Baseline Treatment Administer this compound or Vehicle (IV) Baseline->Treatment PostDose Measure Post-Dose Pulmonary Mechanics Treatment->PostDose Challenge Ascaris suum Antigen Challenge (Aerosol) PostDose->Challenge PostChallenge Continuously Monitor Pulmonary Mechanics Challenge->PostChallenge DataAnalysis Data Analysis and Comparison PostChallenge->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Developing a Primary Screening Assay for L-791943 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-791943 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular signaling pathways.[1] PDE4 accomplishes this by catalyzing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger, into its inactive form, adenosine monophosphate (AMP).[2][3] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn modulates a variety of cellular processes, with particularly significant anti-inflammatory effects. This makes PDE4 a compelling therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.

These application notes provide a detailed protocol for the development of a robust and high-throughput primary screening assay for identifying and characterizing inhibitors of PDE4, using L-791943 as a reference compound. The described assay is based on the principle of fluorescence polarization (FP), a homogeneous assay format well-suited for high-throughput screening (HTS).

Principle of the Assay

The fluorescence polarization-based assay for PDE4 activity is a competitive, homogeneous assay that measures the enzymatic conversion of a fluorescently labeled cAMP substrate (FAM-cAMP) to its corresponding monophosphate (FAM-AMP). The principle relies on the change in the rotational speed of the fluorescent molecule upon enzymatic activity.

Initially, the small FAM-cAMP substrate rotates rapidly in solution, resulting in a low fluorescence polarization signal. When the PDE4 enzyme hydrolyzes FAM-cAMP, it generates FAM-AMP. A proprietary binding agent, which has a high affinity for the phosphate (B84403) group of AMP, is then added to the reaction. The binding of FAM-AMP to this much larger binding agent significantly slows its rotation, leading to a high fluorescence polarization signal.

In the presence of a PDE4 inhibitor like L-791943, the hydrolysis of FAM-cAMP is prevented. Consequently, less FAM-AMP is produced, and the fluorescence polarization signal remains low. The potency of an inhibitor is therefore determined by its ability to prevent the increase in fluorescence polarization.

Signaling Pathway of PDE4

The following diagram illustrates the canonical cAMP signaling pathway and the role of PDE4, the target of L-791943.

PDE4_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Anti-inflammatory) CREB->Gene_Expression Regulates AMP AMP PDE4->AMP Hydrolyzes L791943 L-791943 (Inhibitor) This compound->PDE4 Inhibits

Diagram 1: PDE4 Signaling Pathway Targeted by L-791943.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human PDE4DBPS Bioscience60042
FAM-cAMP SubstrateMolecular DevicesR7253
IMAP Binding AgentMolecular DevicesR7258
L-791943MedChemExpressHY-101416
Rolipram (Positive Control)Sigma-AldrichR6520
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
384-well Black Polystyrene PlatesCorning3710
Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)--
Equipment
  • Microplate reader capable of fluorescence polarization measurements (e.g., SpectraMax M5)

  • Acoustic liquid handler or multichannel pipettes for low-volume dispensing

  • Plate shaker

  • Centrifuge with a microplate rotor

Experimental Workflow

The following diagram outlines the experimental workflow for the primary screening assay.

Assay_Workflow start Start prep_compounds Prepare Compound Plates (L-791943, Controls, Library) start->prep_compounds add_enzyme Add PDE4 Enzyme to Assay Plate prep_compounds->add_enzyme incubate1 Pre-incubation (15 min at RT) add_enzyme->incubate1 add_substrate Add FAM-cAMP Substrate to Initiate Reaction incubate1->add_substrate incubate2 Enzymatic Reaction (60 min at RT, protected from light) add_substrate->incubate2 add_binding Add IMAP Binding Agent to Stop Reaction incubate2->add_binding incubate3 Binding Incubation (30 min at RT) add_binding->incubate3 read_plate Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) incubate3->read_plate analyze_data Data Analysis (% Inhibition, Z', IC50) read_plate->analyze_data end End analyze_data->end

Diagram 2: Experimental Workflow for the PDE4 FP-Based Assay.
Detailed Protocol (384-well format)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of L-791943 and Rolipram (positive control) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient for IC₅₀ determination. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • For the primary screen, prepare library compounds at a concentration of 1 mM in DMSO.

  • Assay Plate Setup:

    • Using an acoustic liquid handler or a multichannel pipette, dispense 50 nL of the diluted compounds, controls, or DMSO into the wells of a 384-well black plate.

      • Test wells: 50 nL of compound solution.

      • Positive control wells: 50 nL of Rolipram or L-791943 at a high concentration (e.g., 100 µM).

      • Negative control (0% inhibition) wells: 50 nL of DMSO.

      • No enzyme control (100% inhibition) wells: 50 nL of DMSO.

  • Enzyme Addition:

    • Prepare a working solution of PDE4 enzyme in assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window. A starting concentration of 1-5 ng/µL is recommended.

    • Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells.

    • To the "no enzyme" control wells, add 5 µL of assay buffer.

    • Briefly centrifuge the plate to ensure all components are at the bottom of the wells.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Enzymatic Reaction:

    • Prepare a working solution of FAM-cAMP substrate in assay buffer. The final concentration in the well should be below the Kₘ of the enzyme for cAMP. A starting concentration of 100 nM is recommended.

    • Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Prepare the IMAP Binding Agent solution according to the manufacturer's instructions.

    • Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate the plate for 30 minutes at room temperature on a plate shaker to allow for binding.

  • Data Acquisition:

    • Read the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm. The output will be in millipolarization units (mP).

Data Presentation and Analysis

Data Analysis Logic

The following diagram illustrates the logical flow of data analysis for the primary screening assay.

Data_Analysis_Logic raw_data Raw FP Data (mP) normalize Normalize Data (% Inhibition) raw_data->normalize z_prime Calculate Z' Factor raw_data->z_prime hit_id Hit Identification (% Inhibition > Threshold) normalize->hit_id z_prime->hit_id Assay Quality Check ic50 IC50 Determination (Dose-Response Curve Fitting) hit_id->ic50 For Hits confirmed_hits Confirmed Hits ic50->confirmed_hits

Diagram 3: Data Analysis Logic for the Primary Screening Assay.
Quantitative Data Summary

ParameterDescriptionTypical Value
Signal Window (ΔmP) The difference in millipolarization units between the 0% and 100% inhibition controls.150 - 250 mP
Z' Factor A statistical measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.> 0.7
L-791943 IC₅₀ The concentration of L-791943 that inhibits 50% of PDE4 activity.4.2 nM[1]
Rolipram IC₅₀ The concentration of the positive control, Rolipram, that inhibits 50% of PDE4 activity.~100 nM
Calculations

Percentage Inhibition:

The percentage of PDE4 inhibition is calculated using the following formula:

Where:

  • mP_sample is the fluorescence polarization of the well with the test compound.

  • mP_100%_inhibition is the average fluorescence polarization of the "no enzyme" control wells.

  • mP_0%_inhibition is the average fluorescence polarization of the "DMSO" control wells.

Z' Factor:

The Z' factor is calculated to assess the quality of the assay:

Where:

  • SD is the standard deviation.

  • Mean is the average fluorescence polarization.

Conclusion

The fluorescence polarization-based assay described in these application notes provides a robust, sensitive, and high-throughput method for the primary screening of PDE4 inhibitors. The homogeneous "mix-and-read" format minimizes handling steps and is readily amenable to automation. By following this protocol and utilizing L-791943 as a reference compound, researchers can effectively identify and characterize novel inhibitors of PDE4 for potential therapeutic development.

References

Preparing L791943 Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L791943 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer. Its activation by PGE2 primarily initiates the Gαs-adenylyl cyclase-cAMP signaling cascade. As a selective antagonist, this compound is a valuable tool for investigating the role of the EP4 receptor in these processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in a common functional assay.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C24H17F10NO4[1]
Molecular Weight 573.39 g/mol [1]
Appearance Solid (assumed)General knowledge
Solubility Soluble in DMSO[1]
Storage (as solid) -20°C[1]
Recommended Concentrations for Stock and Working Solutions
Solution TypeRecommended ConcentrationSolventNotes
Primary Stock Solution 10 mMAnhydrous DMSOA common starting concentration for many in vitro assays.
Working Stock Solutions 10 µM - 1 mMAnhydrous DMSOPrepared by diluting the primary stock solution.
Final Assay Concentration 1 nM - 10 µMCell Culture MediumThis should be determined empirically for each specific assay and cell type. The final DMSO concentration should be kept low, typically <0.1% (v/v), to avoid cellular toxicity.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.73 mg of this compound.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 573.39 g/mol x 1000 mg/g = 5.73 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution from 5.73 mg, add 1 mL of DMSO.

  • Mix: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the temperature sensitivity of the compound should be considered.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Label and Store: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C, protected from light. A stock solution stored under these conditions is generally stable for at least 6 months.

Protocol 2: In Vitro cAMP Functional Assay for EP4 Receptor Antagonism

This protocol outlines a typical experiment to measure the ability of this compound to antagonize PGE2-induced cAMP production in cells expressing the human EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Prostaglandin E2 (PGE2)

  • This compound working stock solutions (prepared in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Plating: Seed the EP4-expressing cells into a 96-well or 384-well assay plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound from a working stock solution in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80), which should be determined experimentally beforehand.

  • Antagonist Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the assay buffer containing the PDE inhibitor. Then, add the various dilutions of this compound to the appropriate wells. Include vehicle control wells (DMSO at the same final concentration). Incubate for a specified time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add the PGE2 solution (at EC80 concentration) to all wells except the negative control wells (which receive only assay buffer). Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production.

Mandatory Visualizations

EP4 Receptor Signaling Pathway

The EP4 receptor, upon activation by its ligand PGE2, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound, as an antagonist, blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting this signaling cascade.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates This compound This compound (Antagonist) This compound->EP4 Inhibits AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: EP4 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation

This workflow diagram illustrates the key steps involved in preparing a primary stock solution of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound Powder to Room Temp Weigh Weigh this compound Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Mix Vortex Until Completely Dissolved Dissolve->Mix Aliquot Aliquot into Single-Use Volumes Mix->Aliquot Label Label Aliquots Aliquot->Label Store Store at -20°C (Protect from Light) Label->Store

Caption: Workflow for preparing this compound stock solutions.

Logical Relationship: From Stock to Assay

This diagram outlines the logical progression from preparing the this compound stock solution to its use and data analysis in an in vitro functional assay.

From_Stock_to_Assay Primary_Stock 10 mM Primary Stock in DMSO Working_Stocks Serial Dilutions (Working Stocks in DMSO) Primary_Stock->Working_Stocks Dilute Final_Dilution Final Dilution in Assay Buffer Working_Stocks->Final_Dilution Dilute Cell_Assay Addition to Cells in In Vitro Assay Final_Dilution->Cell_Assay Apply Data_Analysis Data Acquisition & Analysis (IC50) Cell_Assay->Data_Analysis Measure

Caption: Logical workflow from this compound stock preparation to in vitro assay.

References

Application of L791943 in high-throughput screening for novel compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L791943, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, in high-throughput screening (HTS) campaigns aimed at the discovery of novel PDE4-targeting compounds. This compound serves as an excellent reference compound for validating assay performance and characterizing the potency and mechanism of action of new chemical entities.

Introduction

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to its inactive form, 5'-AMP. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, playing a crucial role in inflammation and other cellular processes. This makes PDE4 a significant therapeutic target for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory skin conditions. High-throughput screening is a fundamental approach in modern drug discovery for identifying novel modulators of therapeutic targets like PDE4.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the PDE4 enzyme. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrates, including the cAMP response element-binding protein (CREB). This modulation of the cAMP signaling pathway underlies the therapeutic effects of PDE4 inhibitors.

Data Presentation

The following tables summarize representative quantitative data for a typical HTS campaign for PDE4 inhibitors, using a compound like this compound as a reference. Note: Specific HTS data for this compound is not widely available in the public domain. The values presented here are illustrative and based on typical performance characteristics of robust HTS assays for potent PDE4 inhibitors.

Table 1: HTS Assay Performance Metrics with a Reference PDE4 Inhibitor

ParameterValueAssay Conditions
Z'-factor ≥ 0.6384-well plate format, Fluorescence Polarization (FP) assay
Signal-to-Background (S/B) Ratio > 5Luminescence-based cell assay
Coefficient of Variation (%CV) < 10%Across all assay plates

Table 2: Potency of a Representative PDE4 Inhibitor in HTS Assays

Assay TypeMetricRepresentative Value
Biochemical Assay (FP) IC5010 - 100 nM
Cell-Based Assay (cAMP accumulation) EC5050 - 500 nM

Mandatory Visualizations

Signaling Pathway

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 PDE4 CREB CREB (Inactive) PKA->CREB Phosphorylation pCREB pCREB (Active) Gene Gene Transcription pCREB->Gene Modulation This compound This compound This compound->PDE4 Inhibition

Caption: PDE4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_validation Hit Validation cluster_outcome Outcome AssayDev Assay Development & Miniaturization (384-well) PlatePrep Compound Library Plating (Test Compounds & this compound) AssayDev->PlatePrep PrimaryScreen Primary HTS PlatePrep->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation SecondaryAssay Secondary Assays (Selectivity & MoA) HitConfirmation->SecondaryAssay LeadCompounds Lead Compounds SecondaryAssay->LeadCompounds

Caption: High-Throughput Screening Workflow for Novel PDE4 Inhibitors.

Experimental Protocols

Biochemical HTS Assay: Fluorescence Polarization (FP)

This assay directly measures the enzymatic activity of PDE4 and the inhibitory effect of test compounds.

Materials:

  • Purified recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled substrate)

  • Anti-cAMP antibody

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% BSA

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense 50 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only for negative controls.

  • Enzyme Addition: Prepare a solution of PDE4 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well, except for the no-enzyme control wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a solution of FAM-cAMP in assay buffer. Add 5 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the anti-cAMP antibody solution to all wells to stop the reaction and allow for binding to the remaining FAM-cAMP.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive (this compound) and negative (DMSO) controls.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HTS Assay: cAMP Accumulation (Luminescence-Based)

This assay measures the ability of compounds to increase intracellular cAMP levels in a cellular context.

Materials:

  • HEK293 cells stably expressing a cAMP biosensor (e.g., GloSensor™)

  • Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • Assay Buffer: HBSS or other suitable buffer

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well white, solid-bottom microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-cAMP biosensor cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition: Remove the cell culture medium and add 10 µL of assay buffer containing the test compounds or controls (this compound and DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes.

  • Stimulation: Add 5 µL of assay buffer containing forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be pre-determined to elicit a sub-maximal response (e.g., EC20).

  • Reaction Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Detection: Add the luminescence detection reagent according to the manufacturer's protocol.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the luminescence signal to the positive (this compound) and negative (DMSO) controls.

  • Calculate the percent activation for each compound concentration.

  • Plot the percent activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

This compound is a valuable tool for the discovery and characterization of novel PDE4 inhibitors in a high-throughput screening setting. The provided protocols for biochemical and cell-based assays offer robust and scalable methods for identifying and profiling new chemical entities targeting the PDE4 enzyme. These methodologies, in conjunction with the use of this compound as a reference compound, will facilitate the advancement of drug discovery programs aimed at developing new therapeutics for inflammatory diseases.

Application Notes and Protocols for Studying Intracellular Signaling Pathways with L791943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L791943 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme critical for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, a key second messenger that modulates a multitude of cellular processes. This modulation extends to significant intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways. These pathways are central to regulating cellular responses such as proliferation, differentiation, inflammation, and apoptosis. Therefore, this compound serves as a valuable pharmacological tool for investigating the intricate crosstalk between cAMP signaling and the MAPK/JNK pathways.

These application notes provide a comprehensive guide for utilizing this compound to dissect these signaling networks, offering detailed protocols for experimental validation and visualization of the underlying mechanisms.

Data Presentation: Quantitative Profile of this compound

The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. This quantitative data is essential for designing experiments with appropriate concentrations of the inhibitor.

ParameterValueAssay SystemReference
IC50 4.2 nMHuman PDE4A[1]
IC50 (TNF-α release) 0.67 µMHuman Whole Blood[2]

Note: The IC50 values can vary depending on the specific PDE4 isoform, cell type, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific in vitro experiment.

Signaling Pathways and Experimental Logic

The Role of PDE4 in Intracellular Signaling

Phosphodiesterase 4 (PDE4) is a key enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The activation of these effectors can then influence a wide range of cellular functions by phosphorylating target proteins, including transcription factors, and by cross-regulating other major signaling pathways.

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Hydrolysis PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Downstream Downstream Cellular Responses PKA->Downstream Epac->Downstream

Figure 1: Mechanism of action of this compound.
Crosstalk with the MAPK/ERK Pathway

The interaction between the cAMP pathway and the MAPK/ERK cascade is complex and highly cell-type specific. Increased cAMP levels can either stimulate or inhibit the MAPK/ERK pathway.

  • Inhibition: In some cell types, cAMP, via PKA, can inhibit the MAPK pathway by directly phosphorylating and inhibiting Raf-1, a key upstream kinase in the cascade.

  • Activation: In other cellular contexts, cAMP can activate the MAPK pathway. This can occur through PKA-dependent activation of the small G protein Rap1, which in turn can activate B-Raf and subsequently the MEK/ERK cascade.

This compound can be used to investigate which of these mechanisms is dominant in a particular cell type or under specific experimental conditions.

cluster_cAMP cAMP Signaling cluster_MAPK MAPK/ERK Pathway This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP PKA PKA cAMP->PKA Raf1 Raf-1 PKA->Raf1 Inhibition (cell-type specific) BRaf B-Raf PKA->BRaf Activation via Rap1 (cell-type specific) Ras Ras Ras->Raf1 Ras->BRaf MEK MEK Raf1->MEK BRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription

Figure 2: Crosstalk between cAMP and MAPK/ERK pathways.
Crosstalk with the JNK Pathway

The JNK pathway is a component of the MAPK signaling network that is typically activated by cellular stress and inflammatory cytokines. Studies have shown that PDE4 inhibitors can suppress the activation of the JNK pathway. This anti-inflammatory effect is often mediated by the cAMP/PKA pathway, which can interfere with upstream activators of JNK signaling. By using this compound, researchers can explore the role of cAMP in modulating stress and inflammatory responses mediated by the JNK pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on intracellular signaling pathways.

Experimental Workflow Overview

A typical experimental workflow to study the effects of this compound on a specific signaling pathway involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis by methods such as Western blotting or kinase assays.

Start Start: Seed Cells Culture Cell Culture (e.g., 24-48h) Start->Culture Treat Treat with this compound (Dose-response and Time-course) Culture->Treat Stimulate Optional: Stimulate with Agonist (e.g., Growth Factor, Cytokine) Treat->Stimulate Lyse Cell Lysis and Protein Quantification Stimulate->Lyse Analyze Analysis Lyse->Analyze WB Western Blot (p-ERK, p-JNK, etc.) Analyze->WB KA Kinase Assay Analyze->KA End Data Analysis and Interpretation WB->End KA->End

Figure 3: General experimental workflow.
Protocol 1: Western Blot Analysis of MAPK and JNK Phosphorylation

This protocol allows for the assessment of this compound's effect on the activation of the MAPK and JNK pathways by measuring the phosphorylation of key kinases.

Materials:

  • Cell line of interest (e.g., HEK293T, RAW 264.7, PC12)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Agonist for pathway stimulation (e.g., EGF for MAPK, TNF-α for JNK)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-phospho-CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Starve cells in serum-free medium for 4-16 hours, if necessary, to reduce basal pathway activation.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with the appropriate agonist for a predetermined time (e.g., EGF for 15 minutes, TNF-α for 30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against the total protein to normalize for loading.

Protocol 2: In Vitro Kinase Assay

This protocol is for directly measuring the activity of a specific kinase (e.g., MEK1, JNK1) in cell lysates treated with this compound.

Materials:

  • Cell lysates prepared as in Protocol 1.

  • Kinase assay kit for the kinase of interest (containing kinase-specific substrate, ATP, and assay buffer).

  • Recombinant active kinase (for positive control).

  • Kinase inhibitor (for positive control).

  • Microplate reader (for luminescence, fluorescence, or absorbance, depending on the kit).

Procedure:

  • Prepare Lysates: Treat and lyse cells as described in Protocol 1.

  • Assay Setup:

    • Follow the specific instructions of the commercial kinase assay kit.

    • Typically, this involves adding the cell lysate (containing the kinase) to a well of a microplate.

    • Add the kinase-specific substrate and ATP to initiate the reaction.

    • Include appropriate controls:

      • No lysate (background).

      • Lysate from vehicle-treated cells.

      • Lysate from this compound-treated cells.

      • Recombinant active kinase (positive control).

      • Recombinant active kinase with a known inhibitor (inhibition control).

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or 37°C) for the specified time.

  • Detection:

    • Stop the reaction according to the kit's protocol.

    • Measure the signal (e.g., luminescence for ADP-Glo assays, fluorescence for fluorescent peptide substrates) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of kinase activity in this compound-treated samples relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for elucidating the complex and often cell-type-specific interactions between the cAMP signaling pathway and other critical intracellular signaling networks like the MAPK and JNK pathways. By carefully designing and executing experiments using the protocols outlined above, researchers can gain valuable insights into the roles of these pathways in health and disease, and potentially identify new therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

L791943 is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By inhibiting the hydrolysis of cAMP to AMP, this compound elevates intracellular cAMP, a key second messenger involved in a multitude of cellular processes, particularly in immune and inflammatory responses. These characteristics make this compound a valuable tool compound for researchers investigating the role of PDE4 in various physiological and pathological contexts, including respiratory and immune system diseases. This document provides detailed application notes and experimental protocols for the use of this compound in PDE4-related research.

Mechanism of Action

Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically degrades cAMP. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn phosphorylate various substrate proteins, leading to the modulation of cellular functions. A key consequence of elevated cAMP in immune cells is the suppression of pro-inflammatory mediator production, including tumor necrosis factor-alpha (TNF-α).

Data Presentation: Potency of this compound

TargetAssay SystemIC₅₀Reference
PDE4Inhibition of TNF-α release in human whole blood0.67 µM
PDE4A (related compound CDP-840)GST-PDE4A enzyme assay0.43 nM

Note: The IC₅₀ for the related compound CDP-840 is provided for context, as this compound was developed to improve upon its metabolic stability.

Experimental Protocols

The following protocols are provided as a guide for using this compound in common in vitro assays for PDE4-related research. Researchers should optimize conditions for their specific experimental setup.

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol describes how to measure the effect of this compound on intracellular cAMP levels in a cell-based assay.

Materials:

  • Cell line of interest (e.g., U937, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for optimal growth and response.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Pre-incubate the plate for 30-60 minutes at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Prepare a solution of forskolin in cell culture medium. The optimal concentration of forskolin should be determined empirically for each cell line (typically 1-10 µM).

    • Add the forskolin solution to all wells except for the unstimulated control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol provided with the cAMP assay kit.

    • Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

Data Analysis:

  • Generate a standard curve using the cAMP standards provided in the kit.

  • Calculate the cAMP concentration in each sample.

  • Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression.

Protocol 2: Inhibition of TNF-α Release from LPS-Stimulated U937 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α.

Materials:

  • U937 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Centrifuge

  • Plate reader for ELISA

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture U937 cells in RPMI-1640 with 10% FBS.

    • To enhance the inflammatory response, differentiate the U937 cells into a macrophage-like phenotype by treating them with PMA (e.g., 10-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1 µM to 30 µM).

  • Cell Seeding:

    • Seed the differentiated or undifferentiated U937 cells into a 96-well plate at a density of approximately 1-2 x 10⁵ cells/well.

  • Compound Treatment:

    • Add the prepared dilutions of this compound to the wells. Include a vehicle control.

    • Pre-incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium. The optimal concentration of LPS should be determined empirically (typically 10-100 ng/mL).

    • Add the LPS solution to all wells except for the unstimulated control.

    • Incubate the plate for 4-24 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

  • TNF-α Measurement:

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage inhibition against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression.

Mandatory Visualizations

Signaling Pathway

Troubleshooting & Optimization

Technical Support Center: Enhancing the Pharmacokinetic Profile of L-791,943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the optimization of the pharmacokinetic (PK) profile of L-791,943, a potent and selective phosphodiesterase-4 (PDE4) inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic challenges associated with L-791,943?

A1: Preclinical studies have indicated that L-791,943 possesses a long half-life. While advantageous in some therapeutic contexts, a long half-life can lead to challenges in dose titration, potential for drug accumulation, and a prolonged duration of side effects. Subsequent drug discovery efforts have focused on developing analogs with a more favorable, shorter half-life.

Q2: What are the primary strategies for improving the pharmacokinetic profile of a compound like L-791,943?

A2: The main strategies to enhance the pharmacokinetic properties of a drug candidate include:

  • Structural Modification (Analog Synthesis): This involves chemically modifying the parent molecule to alter its metabolic stability, solubility, and permeability. For L-791,943, analogs have been synthesized to introduce metabolically labile sites, leading to faster clearance and a shorter half-life.

  • Formulation Development: Altering the drug's formulation can significantly impact its absorption and bioavailability. Techniques include the use of lipid-based formulations or the creation of lipophilic salts.

  • Pharmacokinetic Boosting: Co-administering the drug with an inhibitor of its primary metabolizing enzymes (e.g., cytochrome P450 enzymes) can increase its exposure and prolong its therapeutic effect.

Q3: Have any analogs of L-791,943 demonstrated an improved pharmacokinetic profile?

A3: Yes, research has led to the development of analogs with enhanced pharmacokinetic properties. For instance, the analog (-)-3n was developed by replacing a metabolically stable component of L-791,943. This resulted in a significantly shorter half-life of 2 hours in rats, indicating a more desirable clearance rate. Another analog, L-826,141 , was also designed to have a shorter half-life and good absorption.

II. Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of L-791,943 and its analogs.

Issue Potential Cause(s) Recommended Action(s)
High inter-individual variability in plasma concentrations 1. Differences in metabolic enzyme activity (e.g., cytochrome P450s) among subjects.2. Variability in gastric emptying and intestinal transit time.3. Inconsistent food and water intake affecting absorption.1. Genotype subjects for relevant metabolizing enzymes if possible.2. Standardize feeding schedules and ensure consistent administration relative to meals.3. Increase the number of subjects per group to improve statistical power.
Poor oral bioavailability 1. Low aqueous solubility of the compound.2. Poor membrane permeability.3. Significant first-pass metabolism in the gut wall or liver.1. Conduct in vitro solubility and permeability assays (e.g., PAMPA, Caco-2).2. Test different oral formulations (e.g., solutions, suspensions, lipid-based systems).3. Perform an intravenous dosing study to determine absolute bioavailability and assess the extent of first-pass metabolism.
Unexpectedly long or short half-life 1. Species differences in drug metabolism.2. Inhibition or induction of metabolic enzymes by the compound itself or co-administered substances.3. Non-linear pharmacokinetics (e.g., saturation of metabolic pathways).1. Conduct in vitro metabolism studies using liver microsomes from different species (including human) to assess metabolic stability.2. Evaluate the potential for auto-inhibition or auto-induction with multiple dosing studies.3. Assess dose-proportionality of pharmacokinetic parameters over a range of doses.
Difficulty in quantifying plasma concentrations 1. Low drug concentrations in plasma.2. Interference from endogenous plasma components.3. Instability of the compound in the biological matrix.1. Develop a highly sensitive and specific bioanalytical method (e.g., LC-MS/MS).2. Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).3. Assess the stability of the analyte in plasma under different storage conditions (freeze-thaw, short-term, long-term).

III. Data Presentation

A primary goal in modifying L-791,943 is to reduce its half-life. The following table summarizes the reported improvement for the analog (-)-3n.

Table 1: Comparison of Half-Life for L-791,943 Analog

CompoundSpeciesHalf-Life (t½)
L-791,943 RatLong (specific value not publicly available)
(-)-3n Rat2 hours

Note: Detailed quantitative pharmacokinetic data for L-791,943 and L-826,141 are not publicly available. The following table provides a template with representative data for a generic oral PDE4 inhibitor to illustrate key pharmacokinetic parameters.

Table 2: Representative Pharmacokinetic Profile of an Oral PDE4 Inhibitor in Rats

ParameterUnitValueDescription
Cmax ng/mL1500Maximum observed plasma concentration.
Tmax h1.5Time to reach Cmax.
AUC(0-last) ng*h/mL9800Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
h4.5Elimination half-life.
F (%) %65Oral bioavailability.

IV. Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., L-791,943 analog) following oral administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Housing: Acclimatize animals for at least 3 days with a 12-hour light/dark cycle and free access to food and water.

  • Dosing Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration:

    • Fast animals overnight (with access to water) before dosing.

    • Administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the intrinsic metabolic stability of a test compound.

Methodology:

  • Materials:

    • Test compound.

    • Pooled liver microsomes (from rat or human).

    • NADPH regenerating system (or NADPH).

    • Phosphate buffer

Technical Support Center: Addressing Poor Aqueous Solubility of Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering poor aqueous solubility with research compounds, using ADX71943 as a representative example.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving ADX71943 in my aqueous buffer for an in vitro assay. What are the first steps I should take?

A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for many research compounds due to its strong solubilizing power. From this stock, you can perform serial dilutions into your aqueous assay buffer. It's crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to avoid affecting the biological system. If direct dissolution in aqueous buffer is required, several techniques can be explored, as detailed in the troubleshooting guide below.

Q2: What are the most common reasons for a research compound like ADX71943 to have poor aqueous solubility?

A2: Poor aqueous solubility in research compounds often stems from their molecular structure. Key contributing factors include:

  • High Lipophilicity: A high logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one.

  • Crystalline Structure: A stable crystal lattice requires significant energy to break apart for dissolution.

  • Lack of Ionizable Groups: The absence of acidic or basic functional groups that can be charged at physiological pH reduces electrostatic interactions with water.

  • High Molecular Weight: Larger molecules can be more challenging for solvent molecules to surround and solvate.

Q3: Can the pH of my buffer affect the solubility of ADX71943?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable functional groups (e.g., amines, carboxylic acids). For a compound with a basic functional group, lowering the pH will lead to protonation, creating a more soluble cationic species. Conversely, for a compound with an acidic functional group, increasing the pH will result in deprotonation to form a more soluble anionic species. If the pKa of ADX71943's ionizable groups is known, you can adjust the buffer pH to be at least 1-2 units away from the pKa to maximize the proportion of the more soluble, ionized form.

Q4: Are there any general-purpose solubilizing agents I can add to my buffer?

A4: Several excipients can be used to enhance aqueous solubility. These include:

  • Co-solvents: Water-miscible organic solvents like ethanol (B145695) or propylene (B89431) glycol can be used in small percentages in the final solution to increase solubility.

  • Surfactants: Detergents like Tween® 80 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.

Troubleshooting Guide: Enhancing the Aqueous Solubility of ADX71943

This guide provides a systematic approach to addressing solubility challenges with ADX71943 and similar research compounds.

Problem: ADX71943 precipitates when diluted from a DMSO stock into my aqueous assay buffer.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for ADX71943 precipitation.
Data Presentation: Hypothetical Solubility of ADX71943

The following tables present hypothetical solubility data for ADX71943 to illustrate the effects of different solubilization strategies. Note: This data is for exemplary purposes only.

Table 1: Solubility of ADX71943 in Common Solvents

SolventSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
DMSO> 50
Ethanol5 - 10
Propylene Glycol1 - 5

Table 2: Effect of Co-solvents on ADX71943 Solubility in PBS (pH 7.4)

Co-solventConcentration (%)Apparent Solubility (µg/mL)
None0< 1
Ethanol510 - 20
Ethanol1050 - 100
Propylene Glycol55 - 10
Propylene Glycol1020 - 40

Table 3: Influence of pH on ADX71943 Solubility (Hypothetical pKa ~ 4.5)

Buffer pHApparent Solubility (µg/mL)
3.550 - 100
4.55 - 10
5.5< 1
7.4< 1

Table 4: Effect of Solubilizing Excipients on ADX71943 Solubility in PBS (pH 7.4)

ExcipientConcentration (%)Apparent Solubility (µg/mL)
None0< 1
HP-β-Cyclodextrin220 - 50
HP-β-Cyclodextrin5100 - 200
Tween® 800.110 - 25
Tween® 800.550 - 150

Experimental Protocols

Protocol 1: Preparation of ADX71943 Stock Solution and Working Solutions using a Co-solvent

Objective: To prepare a 10 mM stock solution of ADX71943 in DMSO and a 10 µM working solution in an aqueous buffer containing a co-solvent.

Materials:

  • ADX71943 powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

G A 1. Weigh ADX71943 B 2. Add DMSO to create 10 mM stock A->B Calculate required volume C 3. Vortex/sonicate until fully dissolved B->C D 4. Prepare intermediate dilution in Ethanol C->D e.g., 1:10 dilution E 5. Prepare final working solution in PBS D->E e.g., 1:100 dilution F 6. Vortex briefly and visually inspect E->F

Caption: Experimental workflow for co-solvent method.
  • Prepare 10 mM Stock Solution:

    • Accurately weigh a known amount of ADX71943 powder (e.g., 1 mg).

    • Calculate the volume of DMSO required to make a 10 mM solution based on the molecular weight of ADX71943.

    • Add the calculated volume of DMSO to the powder.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C.

  • Prepare Working Solution (e.g., 10 µM in buffer with 1% ethanol):

    • Prepare your final aqueous buffer (e.g., PBS, pH 7.4) containing 1% ethanol (v/v).

    • Perform a serial dilution of your 10 mM DMSO stock solution into the co-solvent containing buffer. For a 10 µM final concentration, this would be a 1:1000 dilution. To minimize precipitation, it is recommended to perform this in steps.

    • For example, first, dilute the 10 mM stock 1:10 in 100% ethanol to get a 1 mM intermediate stock.

    • Then, dilute this 1 mM intermediate stock 1:100 into your final aqueous buffer (already containing 1% ethanol).

    • Vortex the final working solution gently and visually inspect for any signs of precipitation.

Protocol 2: pH Adjustment for Solubility Enhancement

Objective: To determine the effect of pH on the solubility of ADX71943 and prepare a solution using an optimized pH buffer.

Materials:

  • ADX71943 powder

  • DMSO (for stock solution)

  • A series of buffers with different pH values (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • pH meter

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of ADX71943 powder to a series of microcentrifuge tubes.

    • To each tube, add a fixed volume (e.g., 1 mL) of a different pH buffer.

    • Rotate or shake the tubes at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow equilibrium to be reached.

  • Sample Collection and Analysis:

    • Centrifuge the tubes at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant. It is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Analyze the concentration of ADX71943 in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Preparation of Working Solution at Optimal pH:

    • Based on the results from step 2, select the buffer pH that provides the desired solubility.

    • Prepare a fresh working solution by directly dissolving a pre-weighed amount of ADX71943 in the optimized pH buffer or by diluting a DMSO stock into this buffer.

Disclaimer: The information provided here is for guidance purposes only. Researchers should always perform their own optimization experiments for their specific compound and assay conditions.

Strategies to overcome the emetic threshold of L791943 in ferrets.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the emetic side effects of L-791,943, a phosphodiesterase type 4 (PDE4) inhibitor, in ferret models. Emesis is a known class effect of PDE4 inhibitors, and understanding the underlying mechanisms is crucial for successful preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is L-791,943 and why does it cause emesis?

A1: L-791,943 is a phosphodiesterase type 4 (PDE4) inhibitor. Emesis is a common side effect associated with this class of drugs. The primary mechanism is believed to be the inhibition of PDE4 in the central nervous system, particularly in the area postrema, which is known as the chemoreceptor trigger zone for vomiting. PDE4 inhibitors are thought to trigger the emetic reflex via a noradrenergic pathway, mimicking the pharmacological actions of a pre-synaptic alpha(2)-adrenoceptor inhibition.[1][2][3] The PDE4D isoform, which is highly expressed in the area postrema, is strongly implicated in mediating these emetic effects.[4][5]

Q2: What is the known emetic threshold of L-791,943 or its analogs in ferrets?

A2: Direct public data on the emetic threshold of L-791,943 is limited. However, a structurally related aminopyridine derivative of L-791,943 was shown to be well-tolerated in ferrets, with an emetic threshold of 30 mg/kg when administered orally. This provides a valuable starting point for dose-ranging studies with L-791,943.

Q3: Are there any established strategies to mitigate PDE4 inhibitor-induced emesis in ferrets?

A3: Yes, several strategies have been explored to counteract the emetic effects of PDE4 inhibitors in ferret models. These include:

  • Co-administration with α2-adrenoceptor agonists: The α2-adrenoceptor agonist clonidine (B47849) has been shown to provide protection against emesis induced by PDE4 inhibitors in ferrets.[2][6]

  • Use of NK1 Receptor Antagonists: Tachykinin NK1 receptor antagonists, such as CP-99,994, have been demonstrated to abolish emesis induced by PDE4 inhibitors.[3][7]

  • Application of 5-HT3 Receptor Antagonists: The involvement of 5-HT3 receptors in PDE4 inhibitor-induced emesis is more variable, but 5-HT3 antagonists like ondansetron (B39145) have been shown to reduce the emetic response in some cases.[6]

Q4: Which signaling pathways are involved in L-791,943-induced emesis?

A4: The proposed signaling pathway involves the inhibition of PDE4, leading to an increase in intracellular cyclic AMP (cAMP) levels within central noradrenergic terminals. This is thought to mimic the effects of α2-adrenoceptor antagonists, thereby triggering the emetic reflex. The area postrema and the nucleus of the solitary tract are key brainstem nuclei involved in this process.[1][8]

Troubleshooting Guides

Issue: Unexpectedly high incidence of emesis at calculated sub-threshold doses of L-791,943.

Possible Cause Troubleshooting Step
Individual ferret sensitivity Ensure a sufficient number of animals are used to account for individual variability. Consider performing a dose-escalation study in a small cohort to precisely determine the emetic threshold in your specific ferret colony.
Vehicle effects The vehicle used for drug administration may have its own gastrointestinal effects. Test the vehicle alone as a control group to rule out any confounding emetic responses.
Stress-induced emesis Handling and administration procedures can be stressful for the animals and may contribute to emesis. Ensure all personnel are adequately trained in ferret handling and that the experimental environment is calm and quiet.
Pharmacokinetic variability Differences in absorption and metabolism can lead to higher than expected plasma concentrations of L-791,943. Consider collecting satellite blood samples for pharmacokinetic analysis to correlate drug exposure with the emetic response.

Issue: Inconsistent efficacy of anti-emetic co-treatments.

Possible Cause Troubleshooting Step
Timing of administration The timing of the anti-emetic administration relative to the L-791,943 dose is critical. For prophylactic treatment, ensure the anti-emetic is administered at a time point that allows for it to reach its peak efficacy before L-791,943 is expected to induce emesis.
Inappropriate anti-emetic dose The dose of the co-administered anti-emetic may be insufficient. Perform a dose-response study for the anti-emetic in the context of L-791,943 co-administration to determine the optimal dose.
Complex emetic mechanism L-791,943 may be acting through multiple emetic pathways. Consider a combination anti-emetic therapy targeting different receptors (e.g., a combination of an NK1 receptor antagonist and an α2-adrenoceptor agonist).

Quantitative Data Summary

The following table summarizes the key quantitative data found in the literature regarding the emetic threshold of a compound structurally related to L-791,943 and the effective doses of potential anti-emetic agents in ferrets.

Compound Parameter Dose Route of Administration Species Effect
L-791,943 DerivativeEmetic Threshold30 mg/kgOral (p.o.)FerretWell-tolerated below this dose.
ClonidineAnti-emetic Dose250 µg/kgSubcutaneous (s.c.)FerretProvided protection against PDE4 inhibitor-induced emesis.[2]

Experimental Protocols

Protocol 1: Determination of the Emetic Threshold of L-791,943 in Ferrets

  • Animal Model: Adult male ferrets (Mustela putorius furo), weighing 1-2 kg.

  • Acclimation: Acclimate animals to the housing and experimental conditions for at least 7 days prior to the study.

  • Dose Formulation: Prepare a suspension or solution of L-791,943 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Administration: Administer L-791,943 orally (p.o.) via gavage.

  • Dose Groups: Include a vehicle control group and at least 3-4 escalating dose groups of L-791,943. Start with doses well below the 30 mg/kg threshold identified for the related compound.

  • Observation Period: Observe the animals continuously for at least 4 hours post-dose for signs of emesis (retching and vomiting).

  • Data Collection: Record the latency to the first emetic episode, the number of retches, and the number of vomits for each animal.

  • Threshold Determination: The emetic threshold is defined as the lowest dose of L-791,943 that induces emesis in a statistically significant number of animals compared to the vehicle control.

Protocol 2: Evaluation of an Anti-Emetic Strategy for L-791,943-Induced Emesis

  • Animal Model and Acclimation: As described in Protocol 1.

  • Dose Formulation: Prepare L-791,943 and the anti-emetic agent (e.g., clonidine) in appropriate vehicles.

  • Experimental Groups:

    • Group 1: Vehicle for anti-emetic + Vehicle for L-791,943

    • Group 2: Vehicle for anti-emetic + Emetic dose of L-791,943

    • Group 3: Anti-emetic + Emetic dose of L-791,943

  • Dose Administration: Administer the anti-emetic (or its vehicle) at a predetermined time before the administration of an emetic dose of L-791,943 (determined from Protocol 1).

  • Observation and Data Collection: As described in Protocol 1.

  • Efficacy Assessment: Compare the emetic parameters (latency, number of retches, number of vomits) between Group 2 and Group 3 to determine the efficacy of the anti-emetic treatment.

Visualizations

PDE4_Emesis_Pathway cluster_CNS Central Nervous System L791943 L-791,943 (PDE4 Inhibitor) PDE4D PDE4D This compound->PDE4D Inhibits cAMP ↑ cAMP This compound->cAMP Leads to PDE4D->cAMP Normally degrades Noradrenergic_Terminal Noradrenergic Terminal cAMP->Noradrenergic_Terminal Accumulates in Alpha2_Antagonism Functional α2-Adrenoceptor Antagonism Noradrenergic_Terminal->Alpha2_Antagonism Results in Area_Postrema Area Postrema (Chemoreceptor Trigger Zone) Alpha2_Antagonism->Area_Postrema Activates Emetic_Center Emetic Center (NTS, etc.) Area_Postrema->Emetic_Center Signals to Emesis Emesis Emetic_Center->Emesis Initiates

Caption: Proposed signaling pathway for L-791,943-induced emesis.

Experimental_Workflow cluster_protocol1 Protocol 1: Emetic Threshold Determination cluster_protocol2 Protocol 2: Anti-Emetic Efficacy P1_Start Start P1_Dose_Groups Establish Dose Groups (Vehicle + Escalating L-791,943) P1_Start->P1_Dose_Groups P1_Administer Administer L-791,943 (p.o.) P1_Dose_Groups->P1_Administer P1_Observe Observe for Emesis (4h) P1_Administer->P1_Observe P1_Record Record Emetic Events P1_Observe->P1_Record P1_Analyze Analyze Data & Determine Threshold P1_Record->P1_Analyze P1_End End P1_Analyze->P1_End P2_Start Start P2_Groups Establish Treatment Groups (Vehicle, L-791,943, L-791,943 + Anti-Emetic) P2_Start->P2_Groups P2_Admin_AntiEmetic Administer Anti-Emetic/Vehicle P2_Groups->P2_Admin_AntiEmetic P2_Admin_this compound Administer L-791,943/Vehicle P2_Admin_AntiEmetic->P2_Admin_this compound P2_Observe Observe for Emesis (4h) P2_Admin_this compound->P2_Observe P2_Record Record Emetic Events P2_Observe->P2_Record P2_Analyze Compare Groups & Assess Efficacy P2_Record->P2_Analyze P2_End End P2_Analyze->P2_End

Caption: Experimental workflow for emesis studies in ferrets.

References

Identifying and mitigating off-target effects of L791943.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of L791943, a phosphodiesterase type 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of phosphodiesterase type 4 (PDE4).[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in various inflammatory and cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA) and exchange protein activated by cAMP (Epac).

Q2: Why is it crucial to investigate the off-target effects of this compound?

A2: Investigating off-target effects is a critical step in drug development to ensure the safety and efficacy of a compound.[2] Off-target interactions, where a drug binds to unintended proteins, can lead to adverse side effects, toxicity, or misleading experimental results by confounding the interpretation of the compound's true mechanism of action.[2][3] Early identification and mitigation of these effects are essential for the successful clinical translation of any therapeutic candidate.

Q3: What are the common causes of off-target effects for small molecule inhibitors like this compound?

A3: Common causes for off-target effects include:

  • Poor Selectivity: The compound may bind to other proteins with similar structural features to the intended target.[2]

  • High Concentrations: Using excessively high concentrations of the compound increases the likelihood of binding to lower-affinity, off-target molecules.[2][3]

  • Compound Reactivity: Some molecules are inherently reactive and can non-specifically interact with a variety of proteins.[2]

  • Active Metabolites: The compound could be metabolized within cells into active forms that have their own off-target profiles.[2]

Q4: What are some potential off-target families for a PDE4 inhibitor like this compound?

  • Other Phosphodiesterase Families: this compound might exhibit some degree of inhibition against other PDE families (PDE1, PDE2, PDE3, PDE5, etc.) due to conserved structural features in the active site.

  • Kinases: The ATP-binding pocket of kinases is a common site for off-target interactions with small molecule inhibitors.[3][4]

  • G-Protein Coupled Receptors (GPCRs): Some small molecules can interact with GPCRs, leading to unintended signaling events.

  • Ion Channels: Off-target modulation of ion channels can lead to various cellular and physiological effects.

Troubleshooting Guides

This section provides a structured approach to identifying and mitigating off-target effects of this compound during your experiments.

Issue 1: Unexpected or Paradoxical Cellular Phenotype

Symptom: You observe a cellular response that is inconsistent with the known function of PDE4 inhibition (e.g., unexpected cytotoxicity, activation of a signaling pathway that should be inhibited).

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Measure intracellular cAMP levels. A potent, on-target effect of this compound should lead to a significant increase in cAMP.

    • Use a structurally unrelated PDE4 inhibitor as a positive control. If both compounds produce the same phenotype, it is more likely an on-target effect.[3]

  • Investigate Off-Target Kinase Inhibition:

    • Many kinase inhibitors can have off-target effects.[3][5] Perform an in vitro kinase profiling assay to screen this compound against a broad panel of kinases.

  • Perform Target Validation with Genetic Approaches:

    • Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the specific PDE4 isoform(s) present in your cell model.[3][6] If the phenotype observed with this compound is not replicated by genetic ablation of PDE4, it strongly suggests an off-target mechanism.

Issue 2: High Cytotoxicity at Low Concentrations

Symptom: this compound induces significant cell death at concentrations close to or even below the IC50 for PDE4 inhibition.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a dose-response curve for both PDE4 inhibition (e.g., by measuring cAMP levels) and cytotoxicity (e.g., using an MTT or LDH assay). This will help define a concentration range where on-target effects can be studied with minimal toxicity.[2]

  • Broad Off-Target Profiling:

    • Employ a comprehensive off-target screening platform, such as a cell microarray assay or chemical proteomics, to identify potential off-target binding partners that could be responsible for the toxicity.[7][8]

  • Test in a Target-Negative Cell Line:

    • If available, use a cell line that does not express the primary target (PDE4). Any effect observed in this cell line can be attributed to off-target interactions.[2]

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table presents hypothetical data from a broad kinase screen to illustrate how off-target kinase interactions might be identified.

Kinase Target% Inhibition at 1 µM this compound
PDE4D (Primary Target) 98%
Kinase A85%
Kinase B72%
Kinase C55%
400+ other kinases< 50%

This hypothetical data suggests that this compound, while potent against its primary target, may also significantly inhibit "Kinase A" and "Kinase B" at a concentration commonly used for PDE4 inhibition.

Table 2: Hypothetical IC50 Values in Wild-Type vs. PDE4D Knockout Cells

This table illustrates how genetic target validation can be used to differentiate between on-target and off-target effects.

Cell LineGenetic BackgroundPDE4D ExpressionThis compound IC50 (Cytotoxicity)
CellLine-XWild-TypePresent1.5 µM
CellLine-XPDE4D Knockout (CRISPR)Absent1.8 µM

In this hypothetical scenario, the minimal shift in the cytotoxicity IC50 after knocking out PDE4D suggests that the cell death induced by this compound is likely mediated by an off-target mechanism.[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service (e.g., KINOMEscan®, Reaction Biology) or an in-house panel of recombinant kinases.[9][10][11][12][13] In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired final concentration(s) to the kinase reaction mixtures. Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a known inhibitor for each kinase as a positive control.

  • Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Data is typically presented as a percentage of inhibition at a single concentration or as IC50 values for more potent interactions.

Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

This protocol provides a general workflow for creating a target gene knockout cell line to confirm whether the observed effects of this compound are on-target.[6]

  • sgRNA Design and Cloning: Design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the PDE4 gene. Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Cell Seeding: Transfect the target cell line with the Cas9/sgRNA expression plasmid. After 48-72 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Clonal Selection and Expansion: Isolate individual cell colonies and expand them.

  • Knockout Validation: Screen the expanded clones for the absence of the target protein (PDE4) using methods such as Western blotting or qPCR. Sequence the genomic DNA of positive clones to confirm the presence of frameshift mutations in the target gene.

  • Phenotypic Analysis: Compare the response of the validated knockout cell line to this compound with that of the wild-type parental cell line.

Visualizations

experimental_workflow cluster_identification Phase 1: Identification of Potential Off-Target Effects cluster_mitigation Phase 2: Mitigation and Target Validation cluster_conclusion Phase 3: Conclusion phenotype Observe Unexpected Phenotype or Toxicity dose_response Dose-Response Curve (On-Target vs. Cytotoxicity) phenotype->dose_response kinase_profiling In Vitro Kinase Profiling phenotype->kinase_profiling proteomics Chemical Proteomics dose_response->proteomics High Toxicity crispr CRISPR/Cas9 Target Knockout kinase_profiling->crispr Identified Off-Targets struct_unrelated Use Structurally Unrelated Inhibitor crispr->struct_unrelated conclusion Confirm On-Target vs. Off-Target Effect struct_unrelated->conclusion proteomics->conclusion

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_off_target Potential Off-Target Interactions This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition KinaseX Kinase X This compound->KinaseX GPCR_Y GPCR Y This compound->GPCR_Y IonChannel_Z Ion Channel Z This compound->IonChannel_Z cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation Downstream Downstream Cellular Effects (e.g., Inflammation) PKA->Downstream Epac->Downstream

Caption: On-target signaling pathway of this compound and potential off-targets.

troubleshooting_logic start Unexpected Phenotype? phenotype_replicated Phenotype Replicated with PDE4 Knockdown/Knockout? start->phenotype_replicated on_target Likely On-Target Effect phenotype_replicated->on_target Yes off_target Likely Off-Target Effect phenotype_replicated->off_target No profiling Perform Broad Off-Target Profiling off_target->profiling

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Troubleshooting inconsistent results in L791943-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L791943, a potent phosphodiesterase 4 (PDE4) inhibitor. Our goal is to help you address common issues and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates various cellular pathways, including the reduction of pro-inflammatory responses, such as the release of tumor necrosis factor-alpha (TNF-α).

Q2: What is the primary signaling pathway affected by this compound?

This compound, as a PDE4 inhibitor, directly modulates the cAMP signaling pathway. The diagram below illustrates this mechanism.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits CREB CREB (pCREB) PKA->CREB Phosphorylates Inflammation Reduced Inflammation (e.g., ↓TNF-α) CREB->Inflammation cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection Prepare_Reagents Prepare Assay Buffer, PDE4 Enzyme, FAM-cAMP Substrate, This compound Dilutions Add_this compound Add this compound or Vehicle Control to Wells Prepare_Reagents->Add_this compound Add_PDE4 Add PDE4 Enzyme Add_this compound->Add_PDE4 Incubate1 Incubate to Allow Inhibitor Binding Add_PDE4->Incubate1 Add_Substrate Add FAM-cAMP Substrate Incubate1->Add_Substrate Incubate2 Incubate for Enzymatic Reaction Add_Substrate->Incubate2 Add_Binding Add Binding Agent (e.g., beads) Incubate2->Add_Binding Incubate3 Incubate to Allow Binding Add_Binding->Incubate3 Read_FP Read Fluorescence Polarization Incubate3->Read_FP

Technical Support Center: Synthesis and Purification of L-791,943 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of the phosphodiesterase-4 (PDE4) inhibitor, L-791,943, and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of L-791,943 and its analogs.

Synthesis Troubleshooting
Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-01 Low or no product yield in the initial condensation step. 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting materials or product. 3. Inactive reagents.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature. 2. Ensure all starting materials are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly opened or properly stored reagents.
SYN-02 Formation of multiple byproducts, complicating purification. 1. Lack of regioselectivity in reactions such as Dieckmann condensation. 2. Side reactions due to reactive functional groups. 3. Over-alkylation or other competing reactions.1. Optimize reaction conditions (e.g., base, solvent, temperature) to favor the desired regioisomer. 2. Employ protecting groups for sensitive functionalities that are not involved in the current reaction step. 3. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.
SYN-03 Difficulty in introducing the hexafluorocarbinol moiety. 1. The hexafluoroacetone (B58046) reagent is gaseous and can be difficult to handle. 2. The reaction may be sensitive to moisture.1. Use a sealed reaction vessel and a suitable solvent for hexafluoroacetone. 2. Ensure all glassware and solvents are rigorously dried before use.
SYN-04 Inconsistent results in cell-based assays with synthesized compounds. 1. Compound precipitation in aqueous assay solutions due to limited solubility. 2. Degradation of the compound in the assay medium. 3. Inaccurate concentration due to adsorption to plasticware.1. Visually inspect for precipitation. Consider lowering the final concentration or adjusting the solvent if the assay permits. 2. Prepare fresh dilutions for each experiment. 3. Use low-adhesion plasticware for dilutions and assays.
Purification Troubleshooting
Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-01 Difficulty in separating the desired product from structurally similar impurities. 1. Impurities may have similar polarity and chromatographic behavior to the product. 2. Co-elution of regioisomers.1. Employ high-performance liquid chromatography (HPLC) with a high-resolution column. 2. Explore different solvent systems and gradients in flash chromatography. Consider alternative purification techniques like supercritical fluid chromatography (SFC).
PUR-02 Product degradation during purification. 1. Sensitivity of the compound to acidic or basic conditions used in chromatography. 2. Thermal instability.1. Use a neutral mobile phase for chromatography if possible. If acidic or basic conditions are necessary, minimize the exposure time. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a low temperature.
PUR-03 Low recovery of the product after chromatography. 1. Adsorption of the compound onto the stationary phase. 2. Precipitation of the product on the column.1. Add a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds) to the mobile phase to reduce tailing and improve recovery. 2. Ensure the sample is fully dissolved in the loading solvent and that the loading solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for L-791,943 and its analogs?

A1: The synthesis of L-791,943, a potent and selective PDE4 inhibitor, and its analogs typically involves a multi-step sequence. A key structural feature of L-791,943 is the presence of a stable bis-difluoromethoxy catechol and a pendant hexafluorocarbinol. The synthesis often starts with a catechol derivative, which is then elaborated to include the core heterocyclic scaffold. The hexafluorocarbinol moiety is typically introduced in a later step. The overall strategy is geared towards improving potency and metabolic stability.

Q2: What are the key challenges in the synthesis of catechol ether type PDE4 inhibitors?

A2: A significant challenge in the synthesis of catechol ether type PDE4 inhibitors is achieving high regioselectivity in certain reactions. For instance, in multi-step syntheses, controlling the position of substitution on the aromatic ring can be difficult, leading to the formation of undesired regioisomers that can be challenging to separate from the final product.

Q3: What are the recommended purification techniques for L-791,943 analogs?

A3: Given the potential for structurally similar impurities, a combination of purification techniques is often necessary. Flash column chromatography is a standard first step. For final purification to high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is highly recommended. In cases where isomers are difficult to separate, chiral chromatography or supercritical fluid chromatography (SFC) may be effective.

Q4: How can I confirm the structure and purity of my synthesized L-791,943 analog?

A4: A combination of analytical techniques should be used for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities. The presence of the hexafluorocarbinol and bis-difluoromethoxy groups makes ¹⁹F NMR particularly important.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. An HPLC purity of >95% is generally required for in vitro assays.

Experimental Protocols

While a specific, detailed protocol for the synthesis of L-791,943 is not publicly available in the provided search results, a general workflow for the synthesis and evaluation of a novel PDE4 inhibitor is outlined below. This can be adapted for the synthesis of L-791,943 analogs.

General Synthetic Workflow for a Catechol Ether PDE4 Inhibitor Analog

Technical Support Center: Amorphous Solid Dispersion (ASD) for Enhanced Exposure of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the use of amorphous solid dispersions (ASDs) to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation, manufacturing, and characterization of amorphous solid dispersions.

1. Issue: Physical Instability and Recrystallization During Storage

Q: My amorphous solid dispersion is showing signs of recrystallization upon storage. What are the potential causes and how can I fix this?

A: Recrystallization is a common challenge with ASDs, as the amorphous state is thermodynamically unstable.[1][2][3] The primary goal is to maintain the kinetic stability of the amorphous API within the polymer matrix.[2]

Potential Causes & Solutions:

  • Poor Drug-Polymer Miscibility: If the drug and polymer are not miscible, phase separation can occur, leading to crystallization.[2][4] It is crucial to select a polymer that is miscible with the API.[2]

    • Solution: Screen various polymers for miscibility with your API. Techniques like differential scanning calorimetry (DSC) can be used to assess miscibility by observing a single glass transition temperature (Tg) for the dispersion.[2]

  • High Drug Loading: Exceeding the solubility of the drug in the polymer can lead to a supersaturated and unstable system.[5]

    • Solution: Reduce the drug loading to be below the saturation solubility of the API in the polymer. While higher drug loading is often desired, a balance must be struck to ensure physical stability.

  • Inadequate Polymer Selection: The chosen polymer may not have a sufficiently high glass transition temperature (Tg) to restrict molecular mobility.[3]

    • Solution: Select a polymer with a high Tg to ensure the ASD's Tg is significantly above the storage temperature, thereby reducing molecular mobility and inhibiting crystallization.[2][6]

  • Environmental Factors: Exposure to high temperature and humidity can plasticize the polymer, lower the Tg, and increase molecular mobility, which promotes recrystallization.[2]

    • Solution: Store the ASD in a controlled environment with low humidity and temperature. Utilize appropriate packaging to protect the formulation from environmental moisture.

2. Issue: Poor In Vitro Dissolution Performance

Q: My ASD formulation is not showing the expected improvement in dissolution rate or extent of supersaturation. What could be the problem?

A: The goal of an ASD is to achieve a rapid dissolution rate and generate a supersaturated solution to enhance bioavailability.[1][7] Several factors can hinder this performance.

Potential Causes & Solutions:

  • "Spring and Parachute" Failure: The formulation may exhibit a rapid initial dissolution (the "spring") but then quickly precipitate back to the crystalline form (a failed "parachute").

    • Solution: The polymer plays a critical role in maintaining supersaturation by inhibiting nucleation and crystal growth in the dissolution medium.[8][9] Ensure the selected polymer is effective as a precipitation inhibitor. Screening polymers in a dissolution test and monitoring the concentration over time can identify the best-performing ones.

  • Gelling of the Polymer: Some polymers, particularly at high concentrations in the dosage form, can form a viscous gel layer upon contact with the dissolution media, which can impede drug release.[10]

    • Solution: Minimize the proportion of the ASD in the final dosage form if gelling is observed.[10] Incorporating certain inorganic salts into the formulation can also help reduce gelling and improve drug release.[10]

  • Incomplete Amorphization: If the manufacturing process did not achieve complete amorphization, residual crystallinity can act as a seed for rapid recrystallization upon dissolution.[11]

    • Solution: Optimize the manufacturing process (e.g., increase temperature in hot-melt extrusion, ensure rapid solvent evaporation in spray drying) to ensure complete dissolution of the drug in the polymer matrix.[4][12] Characterization techniques like powder X-ray diffraction (PXRD) and modulated DSC (mDSC) can be used to confirm the absence of crystallinity.[11][13]

3. Issue: Manufacturing Process Challenges (Spray Drying & Hot-Melt Extrusion)

Q: I am encountering problems during the manufacturing of my ASDs using either spray drying or hot-melt extrusion. What are some common issues and how can I address them?

A: Both spray drying (SD) and hot-melt extrusion (HME) are leading technologies for ASD manufacturing, each with its own set of potential challenges.[10]

Spray Drying (SD) Troubleshooting:

  • Poor Yield/Product Loss: Significant material loss can occur due to adhesion to the spray dryer chamber walls.

    • Solution: Optimize process parameters such as inlet temperature, spray rate, and atomizing gas flow.[14] A lower solids content in the feed solution can sometimes lead to smaller, more hygroscopic particles that are prone to sticking.[14]

  • Residual Solvent: High levels of residual solvent can plasticize the ASD, lowering its Tg and compromising physical stability.[15]

    • Solution: Optimize the drying process by adjusting the inlet temperature and gas flow rate to ensure efficient solvent evaporation.[4] A secondary drying step under vacuum may be necessary.

  • Poor Flowability of Powder: Spray-dried powders often have poor flow properties, which can be challenging for downstream processing like tableting.[16]

    • Solution: Downstream formulation development is key.[16] Blending the ASD with excipients that have good flow properties, such as certain grades of microcrystalline cellulose (B213188) (MCC) and lactose, can improve the overall powder flow for direct compression.[16]

Hot-Melt Extrusion (HME) Troubleshooting:

  • Thermal Degradation of API or Polymer: The high temperatures required for HME can lead to chemical degradation.[12][17]

    • Solution: Keep the processing temperature as low as possible while still ensuring the complete dissolution of the drug in the polymer melt.[12][18] Shortening the residence time in the extruder by increasing the feed rate and screw speed can also minimize thermal exposure.[18] The use of plasticizers can lower the processing temperature, but their impact on stability must be evaluated.[12]

  • Incomplete Solubilization of Drug: Insufficient mixing or temperature can result in an incompletely formed ASD with residual crystallinity.[18]

    • Solution: Ensure there is sufficient energy input and mixing time to completely dissolve the crystalline drug.[18] This can be achieved by optimizing the screw design (e.g., incorporating more kneading elements) and process parameters (temperature, screw speed).[19]

  • High Melt Viscosity: A highly viscous melt can be difficult to process.

    • Solution: Increase the processing temperature to decrease viscosity.[12] As mentioned, plasticizers can also reduce melt viscosity.[12] Note that the drug itself often acts as a plasticizer for the polymer.[18]

Frequently Asked Questions (FAQs)

1. Q: What is an amorphous solid dispersion (ASD)?

A: An amorphous solid dispersion is a formulation where an active pharmaceutical ingredient (API) is dispersed in an amorphous state within a polymer matrix.[1][8] By converting the drug from a crystalline to a higher-energy amorphous form, its solubility and dissolution rate can be significantly increased, which can lead to improved oral bioavailability for poorly water-soluble compounds.[1][5][8] The polymer serves to stabilize the amorphous drug, preventing it from recrystallizing.[1][2]

2. Q: How do I select the right polymer for my ASD formulation?

A: Polymer selection is a critical step in developing a successful ASD. The ideal polymer should:

  • Be miscible with the drug to form a single-phase, homogeneous dispersion.[2][5]

  • Have a high glass transition temperature (Tg) to reduce molecular mobility and enhance stability.[3][6]

  • Be able to maintain supersaturation of the drug in the gastrointestinal tract by inhibiting precipitation.[1][8]

  • Be readily soluble in gastrointestinal fluids.[1]

  • Possess appropriate physicochemical properties for the chosen manufacturing process (e.g., thermal stability for HME, solubility in appropriate solvents for spray drying).[4][18]

Screening a variety of polymers with different properties is essential to find the optimal match for your specific API.

3. Q: What is the "spring and parachute" effect in the context of ASDs?

A: The "spring and parachute" effect describes the desired dissolution profile of an ASD. When an ASD is introduced to an aqueous medium, it should rapidly dissolve to generate a high, supersaturated concentration of the drug (the "spring"). The polymer in the formulation then acts as a precipitation inhibitor to maintain this supersaturated state for an extended period (the "parachute"), allowing for enhanced absorption across the gastrointestinal membrane. A successful "parachute" is crucial for realizing the bioavailability benefit of the ASD.

4. Q: What are the key analytical techniques for characterizing ASDs?

A: A suite of analytical techniques is necessary to characterize an ASD and ensure its quality and stability:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the ASD and to assess drug-polymer miscibility. A single Tg is indicative of a miscible system.[2]

  • Powder X-Ray Diffraction (PXRD): The primary technique to confirm the amorphous nature of the drug within the dispersion. The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.[11]

  • Spectroscopy (FTIR, Raman): Can be used to investigate drug-polymer interactions, which are important for stability.[11]

  • Dissolution Testing: Essential for evaluating the in vitro performance of the ASD, specifically its ability to achieve and maintain supersaturation.[10][20]

  • Microscopy (e.g., Polarized Light Microscopy, SEM, TEM): Used to visually inspect for any residual crystallinity and to assess the morphology of the ASD particles.[11][13][21]

5. Q: Can I establish an in vitro-in vivo correlation (IVIVC) for my ASD formulation?

A: Establishing a predictive IVIVC for ASDs can be challenging but is achievable.[22][23] Unlike simple immediate-release formulations, the complex interplay of dissolution, supersaturation, and precipitation in the gut makes correlation difficult.[22] However, specialized in vitro dissolution-permeation setups and the development of Multiple Level C IVIVCs have shown success in correlating in vitro performance (like Cmax) with in vivo outcomes.[22][23] A successful IVIVC is valuable for setting clinically relevant dissolution specifications.[23]

Data & Protocols

Data Presentation

Table 1: Common Polymers Used in Amorphous Solid Dispersions

PolymerAbbreviationCommon Manufacturing Method(s)Key Properties & Considerations
PolyvinylpyrrolidonePVPSpray Drying, HMEGood solubilizer, but can be hygroscopic.
Copovidone (Vinylpyrrolidone-vinyl acetate (B1210297) copolymer)PVP-VASpray Drying, HMELess hygroscopic than PVP, good precipitation inhibitor.
Hypromellose Acetate SuccinateHPMCASSpray DryingpH-dependent solubility, excellent precipitation inhibitor, particularly in the intestine.
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Spray Drying, HMEAmphiphilic nature, acts as a solubilizer and has surfactant-like properties.
Eudragit® (e.g., Eudragit L, Eudragit E)Spray Drying, HMEpH-dependent solubility, used for enteric or taste-masking applications.

Table 2: General Process Parameters for ASD Manufacturing

Manufacturing MethodParameterTypical Range/ConsiderationImpact on Product Quality
Spray Drying Inlet Temperature 80 - 200 °CAffects drying efficiency and residual solvent levels. Must be below degradation temp of API/polymer.
Solids Content in Feed 5 - 30% w/v[14]Influences particle size, morphology, and drying rate.[14]
Feed Rate Varies with equipmentBalances drying capacity; affects particle residence time.
Atomizing Gas Flow Varies with equipmentHigher flow generally produces smaller particles.[14]
Hot-Melt Extrusion Processing Temperature 120 - 220 °CMust be high enough for polymer melting and drug solubilization, but below degradation temp.[13]
Screw Speed 50 - 500 RPMAffects residence time and shear forces (mixing efficiency).
Feed Rate Varies with equipmentInfluences residence time and degree of fill in the extruder.
Screw Design VariesCritical for mixing efficiency; use of kneading blocks enhances dispersive and distributive mixing.[19]
Experimental Protocols

Protocol 1: Screening for Drug-Polymer Miscibility using Modulated DSC (mDSC)

  • Preparation of Physical Mixtures: Prepare physical mixtures of the API and the selected polymer at various ratios (e.g., 10:90, 25:75, 50:50 by weight). Ensure homogeneous mixing.

  • Preparation of ASDs: Prepare small-scale ASDs from these mixtures using a solvent evaporation method (e.g., rotary evaporator). Ensure complete solvent removal under vacuum.

  • mDSC Analysis:

    • Accurately weigh 3-5 mg of the ASD sample into a Tzero aluminum pan and seal it.

    • Place the pan in the mDSC cell.

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a rate of 2-5 °C/min up to a temperature approximately 20-30 °C above the expected Tg. Use a modulation amplitude of ±0.5-1.0 °C and a period of 60-100 seconds.

  • Data Interpretation: Analyze the reversing heat flow signal to determine the glass transition temperature (Tg). The presence of a single, sharp Tg for the dispersion, which varies with the drug-polymer ratio, indicates good miscibility. Two separate Tgs suggest the system is immiscible.

Protocol 2: In Vitro Non-Sink Dissolution Test to Evaluate Supersaturation

  • Media Preparation: Prepare a biorelevant dissolution medium (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF). Maintain the temperature at 37 °C.

  • Sample Introduction: Add a quantity of the ASD powder to the dissolution vessel that is sufficient to achieve a concentration several times higher than the amorphous solubility of the drug if it were to completely dissolve. This ensures supersaturation will be achieved.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes), withdraw an aliquot of the dissolution medium.

  • Sample Processing: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids or precipitates.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the drug concentration versus time. The resulting profile will show the "spring" (the peak concentration achieved) and the "parachute" (how well that supersaturated concentration is maintained over time). Compare the profiles of ASDs made with different polymers to select the most effective precipitation inhibitor.

Visualizations

ASD_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Process Development cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: Downstream Processing API_Char API Characterization (Solubility, Tm, Tg) Polymer_Screen Polymer Selection (Miscibility, Tg) API_Char->Polymer_Screen Input for selection Method_Select Manufacturing Method Selection (SD vs. HME) Polymer_Screen->Method_Select Guides choice Form_Opt Formulation Optimization (Drug Loading, Excipients) Method_Select->Form_Opt Proc_Dev Process Development (Parameter Optimization) Form_Opt->Proc_Dev Solid_State Solid-State Characterization (PXRD, DSC) Proc_Dev->Solid_State Performance In Vitro Performance (Dissolution, Supersaturation) Solid_State->Performance Stability Stability Studies (Temp/RH) Performance->Stability Dosage_Form Dosage Form Development (Tableting, Encapsulation) Stability->Dosage_Form

Figure 1. General workflow for the development of an amorphous solid dispersion formulation.

Spring_Parachute y_axis Drug Concentration in Solution x_axis Time origin 6,0.5 6,0.5 origin->6,0.5 0.5,5 0.5,5 origin->0.5,5 C_amorphous Amorphous Solubility C_crystalline Crystalline Solubility 0.5,3.8 0.5,3.8 6,3.8 6,3.8 0.5,3.8->6,3.8 0.5,1.3 0.5,1.3 6,1.3 6,1.3 0.5,1.3->6,1.3 p1 p2 p1->p2 'Spring' (Rapid Dissolution) p3 p2->p3 'Parachute' (Supersaturation Maintenance) c1 c2 c1->c2 c_label Crystalline Drug Dissolution

Figure 2. The "Spring and Parachute" effect of ASDs enhancing drug concentration.

Troubleshooting_Tree Start Problem: ASD shows physical instability (Recrystallization) Check_Tg Is Tg of ASD >50°C above storage temp? Start->Check_Tg Check_Miscibility Is it a single phase system? (Check mDSC for single Tg) Check_Tg->Check_Miscibility Yes Sol_Polymer Solution: Select polymer with higher Tg Check_Tg->Sol_Polymer No Check_Loading Is drug loading >50%? Check_Miscibility->Check_Loading Yes Sol_Miscibility Solution: Screen for a more miscible polymer Check_Miscibility->Sol_Miscibility No Check_Moisture Was ASD exposed to high humidity? Check_Loading->Check_Moisture No Sol_Loading Solution: Decrease drug loading Check_Loading->Sol_Loading Yes Sol_Packaging Solution: Improve packaging and control storage conditions Check_Moisture->Sol_Packaging Yes

References

Validation & Comparative

Cross-Validation of L791943's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of the potent phosphodiesterase 4 (PDE4) inhibitor, L791943, and related compounds across different cellular systems. This guide synthesizes available experimental data to offer insights into its anti-inflammatory potential.

Due to the limited availability of direct comparative studies of this compound across multiple cell lines in a single report, this guide leverages data from closely related and potent PDE4 inhibitors, RP73401 and Rolipram, to provide a valuable cross-validation of biological activity. This approach allows for a meaningful comparison of potency in relevant human primary immune cells.

Comparative Biological Activity of PDE4 Inhibitors

The primary mechanism of action for this compound and other PDE4 inhibitors is the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the inhibitory potency (IC50 values) of selected PDE4 inhibitors on TNF-α release in different human primary immune cell systems.

CompoundCell Line/SystemEndpointIC50 (nM)
RP73401Human MonocytesLPS-induced TNF-α release6.9 ± 3.3
RolipramHuman MonocytesLPS-induced TNF-α release490 ± 260
RP73401Human Peripheral Blood Mononuclear Cells (PBMCs)LPS-induced TNF-α production~10
RolipramHuman Peripheral Blood Mononuclear Cells (PBMCs)LPS-induced TNF-α production~300

Note: Data for RP73401, a potent PDE4 inhibitor, is presented as a surrogate for this compound to illustrate activity in different cellular contexts. Data is compiled from multiple sources to facilitate comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Protocol 1: Inhibition of LPS-Induced TNF-α Release from Human Monocytes

This protocol outlines the procedure for isolating human monocytes and assessing the efficacy of PDE4 inhibitors in suppressing the release of TNF-α following stimulation with lipopolysaccharide (LPS).

1. Isolation of Human Monocytes:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized whole blood from healthy donors by Ficoll-Paque density gradient centrifugation.
  • Monocytes are further purified from the PBMC population by adherence to plastic tissue culture flasks for 1-2 hours at 37°C in a 5% CO2 incubator.
  • Non-adherent cells are removed by washing with warm RPMI-1640 medium. Adherent monocytes are then detached using a cell scraper.

2. Cell Culture and Treatment:

  • Monocytes are resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and seeded in 96-well plates at a density of 1 x 10^5 cells per well.
  • Cells are pre-incubated with various concentrations of this compound or other PDE4 inhibitors (typically in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour at 37°C.

3. Stimulation and Incubation:

  • LPS from E. coli is added to each well at a final concentration of 10 ng/mL to stimulate TNF-α production.
  • Control wells include cells with no inhibitor and unstimulated cells (vehicle control).
  • The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Measurement of TNF-α:

  • After incubation, the plates are centrifuged, and the cell-free supernatants are collected.
  • The concentration of TNF-α in the supernatants is quantified using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • The percentage inhibition of TNF-α production is calculated for each inhibitor concentration relative to the LPS-stimulated control.
  • IC50 values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Human Whole Blood Assay for TNF-α Inhibition

This assay provides a more physiologically relevant system for evaluating the activity of PDE4 inhibitors as it maintains the complex interactions between different blood cell types.

1. Blood Collection and Preparation:

  • Fresh venous blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
  • The whole blood is used within 2 hours of collection.

2. Incubation with Inhibitors:

  • Aliquots of whole blood are pre-incubated with various concentrations of this compound or other test compounds for 30-60 minutes at 37°C.

3. Stimulation of TNF-α Production:

  • LPS is added to the blood samples to a final concentration of 100 ng/mL to induce TNF-α release.
  • The samples are incubated for 4-24 hours at 37°C with gentle mixing.

4. Plasma Separation and Analysis:

  • Following incubation, the blood samples are centrifuged to separate the plasma.
  • The plasma is collected and stored at -80°C until analysis.
  • TNF-α levels in the plasma are determined by ELISA.

5. Calculation of IC50 Values:

  • IC50 values are calculated as described in the monocyte assay protocol.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of PDE4 inhibitors and the general experimental workflow.

PDE4_Signaling_Pathway cluster_cell Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds Pro_inflammatory_Signal Pro-inflammatory Signaling TLR4->Pro_inflammatory_Signal Activates NFkB NF-κB Pro_inflammatory_Signal->NFkB Activates TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA Upregulates TNF_Protein TNF-α Protein (Released) TNF_mRNA->TNF_Protein Translates to ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylates Anti_inflammatory_Signal Anti-inflammatory Response CREB->Anti_inflammatory_Signal Leads to Anti_inflammatory_Signal->TNF_mRNA Inhibits Transcription This compound This compound This compound->PDE4 Inhibits

Caption: Signaling pathway of this compound as a PDE4 inhibitor.

Confirming the Target Engagement of L791943 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L791943, a potent Phosphodiesterase 4 (PDE4) inhibitor, with other relevant alternative compounds. The focus is on confirming the direct interaction of these compounds with their intended target, PDE4, within a cellular environment. While direct quantitative data on the cellular target engagement of this compound is not extensively available in public literature, this guide presents a robust framework for its determination using the Cellular Thermal Shift Assay (CETSA). Furthermore, a comparison of the functional cellular potency of this compound and alternative PDE4 inhibitors is provided based on their ability to inhibit TNF-α release.

Comparison of this compound with Alternative PDE4 Inhibitors

This compound is a highly potent inhibitor of PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The potency of PDE4 inhibitors is therefore often evaluated by their ability to inhibit TNF-α release in cellular assays.

For comparative purposes, this guide includes data on well-characterized PDE4 inhibitors: Rolipram (B1679513), Roflumilast (B1684550), and Apremilast.

CompoundTargetCellular Assay TypeCell TypeReadoutIC50 / EC50
This compound PDE4FunctionalHuman whole bloodInhibition of LPS-induced TNF-α release~1 nM
Rolipram PDE4FunctionalHuman whole bloodInhibition of LPS-induced TNF-α release~100 nM
Roflumilast PDE4FunctionalHuman whole bloodInhibition of LPS-induced TNF-α release~1 nM
Apremilast PDE4FunctionalHuman whole bloodInhibition of LPS-induced TNF-α release~100 nM

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Recommended Method for Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)

To definitively confirm that this compound directly binds to PDE4 in a cellular context, the Cellular Thermal Shift Assay (CETSA) is the recommended method.[1][2] CETSA is a powerful technique that relies on the principle of ligand-induced thermal stabilization of the target protein.[1] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for this compound

This protocol outlines the steps to perform a CETSA experiment to verify the binding of this compound to PDE4 in intact cells.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line known to express PDE4 (e.g., U937 monocytes or peripheral blood mononuclear cells - PBMCs) to a density of 1-2 x 10^6 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C to allow for compound entry and target binding.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Detection and Analysis:

  • Collect the supernatant (soluble fraction).

  • Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for PDE4.

  • Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

5. Data Analysis:

  • For each temperature, compare the amount of soluble PDE4 in the this compound-treated samples to the vehicle-treated control.

  • Plot the percentage of soluble PDE4 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

  • To determine the cellular EC50, perform an isothermal dose-response experiment. Treat cells with a range of this compound concentrations and heat all samples at a single temperature that shows a significant difference in PDE4 solubility between the vehicle and a high concentration of the compound. Plot the amount of soluble PDE4 against the this compound concentration to determine the EC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the mechanism of action and the experimental procedure, the following diagrams are provided.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) CREB->Inflammation Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Proteins) D->E F 6. Western Blot (Detect PDE4) E->F G 7. Data Analysis (Melting Curve Shift) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

A Head-to-Head Comparison of L-791,943 and Newer Generation PDE4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation phosphodiesterase 4 (PDE4) inhibitor, L-791,943, with newer generation inhibitors such as Roflumilast, Apremilast, and Crisaborole. This document synthesizes available preclinical data to highlight differences in potency, selectivity, and efficacy, supported by detailed experimental methodologies.

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators, making PDE4 a key therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. L-791,943, an early PDE4 inhibitor, demonstrated potent anti-inflammatory effects. This guide compares its performance characteristics against the newer, clinically approved PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.

Quantitative Comparison of PDE4 Inhibitors

The following tables summarize the in vitro potency and cellular activity of L-791,943 and the newer generation PDE4 inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.

Table 1: In Vitro PDE4 Inhibitory Potency (IC50)

InhibitorPDE4 IC50 (nM)PDE4 Subtype SelectivitySource(s)
L-791,9434.2Not specifiedNot specified
Roflumilast0.2 - 4.3Inhibits various splice variants of PDE4
Apremilast~74Pan-PDE4 inhibitor
Crisaborole~490Pan-PDE4 inhibitor

Table 2: In Vitro Inhibition of TNF-α Production

InhibitorCell TypeStimulantIC50 (µM)Source(s)
L-791,943Human Whole BloodNot specified0.67Not specified
RoflumilastHuman NeutrophilsfMLPNot specified
ApremilastHuman PBMCsLPS0.11
CrisaboroleHuman PBMCsNot specifiedNot specified

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Pro-inflammatory\nMediators\n(e.g., TNF-α, IL-23) Pro-inflammatory Mediators (e.g., TNF-α, IL-23) cAMP->Pro-inflammatory\nMediators\n(e.g., TNF-α, IL-23) downregulates PDE4 PDE4 PDE4->cAMP degrades PDE4->AMP to CREB CREB PKA->CREB phosphorylates Anti-inflammatory\nMediators Anti-inflammatory Mediators CREB->Anti-inflammatory\nMediators upregulates PDE4_Inhibitors L-791,943 & Newer Generation PDE4 Inhibitors PDE4_Inhibitors->PDE4 inhibit

Mechanism of action of PDE4 inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below. These represent typical protocols used in the evaluation of PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency (IC50) of a compound against the PDE4 enzyme.

  • Objective: To quantify the concentration of an inhibitor required to reduce the activity of a purified PDE4 enzyme by 50%.

  • Materials:

    • Purified recombinant human PDE4 enzyme (specific subtypes such as PDE4A, B, C, or D can be used).

    • Cyclic adenosine monophosphate (cAMP) as the substrate.

    • Test compounds (L-791,943, Roflumilast, Apremilast, Crisaborole) at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • A detection system to measure either the remaining cAMP or the product, 5'-AMP. Luminescence-based assays are common.

  • Procedure:

    • Test compounds are serially diluted to create a concentration gradient.

    • The purified PDE4 enzyme is pre-incubated with the various concentrations of the test compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of a fixed concentration of cAMP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of hydrolyzed cAMP is quantified.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Whole Blood/PBMCs

This cellular assay assesses the functional anti-inflammatory activity of the inhibitors.

  • Objective: To measure the ability of a compound to inhibit the

Safety Operating Guide

Proper Disposal Procedures for L791943 (CAS No. 192767-01-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the chemical compound L791943, identified by the Chemical Abstracts Service (CAS) number 192767-01-4. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS). While a complete, manufacturer-specific SDS for this compound was not publicly available at the time of this writing, general principles for handling chemical waste in a laboratory setting must be strictly followed. A preliminary safety information summary from one supplier has been reviewed to inform these recommendations.[1]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE, including but not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work Area: All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by local, state, and federal regulations for hazardous waste. The following is a general procedural guide.

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous chemical waste.

    • It should be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container must be compatible with the chemical properties of this compound.

    • The label on the waste container should clearly state "Hazardous Waste" and identify the contents as "this compound" with its CAS number (192767-01-4).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Follow all institutional guidelines for the temporary storage of hazardous materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Do not attempt to dispose of this compound down the drain or in regular solid waste.

Quantitative Data Summary

At present, specific quantitative data regarding toxicity, environmental impact, or recommended disposal concentrations for this compound are not available in the public domain. It is crucial to refer to the manufacturer-provided Safety Data Sheet (SDS) for such detailed information.

Experimental Protocols

Detailed experimental protocols involving the use of this compound should include a dedicated section on waste management, outlining the specific steps for collecting and disposing of all materials that come into contact with the compound, including contaminated labware and solutions.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

G A Generation of this compound Waste B Segregate as Hazardous Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Vendor D->E F Proper Disposal by Authorized Personnel E->F

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.